AGN-201904
Description
AGN-201904 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a proton pump inhibitor; this compound-Z is the sodium salt; this compound is an omeprazole prodrug; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
651729-53-2 |
|---|---|
Molecular Formula |
C25H25N3O8S2 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetic acid |
InChI |
InChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30) |
InChI Key |
PPCGSVWOZKNPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC |
Appearance |
Solid powder |
Other CAS No. |
651729-53-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN 201904 AGN 201904-Z AGN-201904 AGN-201904-Z AGN201904 AGN201904-Z |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AGN-201904
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of AGN-201904, a novel proton pump inhibitor. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its pharmacokinetics, pharmacodynamics, and the underlying physiological pathways it modulates. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Core Mechanism of Action: A Prodrug Approach to Prolonged Acid Suppression
This compound is a chemically engineered, acid-stable prodrug of omeprazole, the active ingredient in several established proton pump inhibitors (PPIs). Its design as a prodrug, specifically this compound-Z (the sodium salt), allows for a unique pharmacokinetic profile characterized by slow absorption and a prolonged systemic presence. Following oral administration, this compound-Z is designed for chemically metered absorption along the small intestine. Once absorbed into the systemic circulation, it undergoes rapid hydrolysis to release the active moiety, omeprazole.[1]
This extended-release mechanism contrasts with conventional immediate-release PPIs, leading to a more sustained plasma concentration of omeprazole. The prolonged residence time of the active drug in the bloodstream allows for the continuous inactivation of newly synthesized proton pumps (H+/K+-ATPase) in gastric parietal cells, resulting in a more profound and durable suppression of gastric acid secretion.[1]
Chemical Conversion of this compound to Omeprazole
While the precise chemical structure of this compound is not widely disclosed in the public domain, the fundamental principle of its action lies in its in-vivo conversion to omeprazole. This conversion is a critical step in its mechanism of action. The prodrug is designed to be stable in the acidic environment of the stomach and to be absorbed in the small intestine. In the bloodstream, it is rapidly hydrolyzed to omeprazole.
Caption: Conversion of this compound to its active form, omeprazole.
Inhibition of the Gastric H+/K+-ATPase Proton Pump
The ultimate target of this compound, via its conversion to omeprazole, is the H+/K+-ATPase enzyme, also known as the proton pump. This enzyme is located in the secretory canaliculi of gastric parietal cells and is the final step in the secretion of hydrochloric acid into the stomach lumen.
Omeprazole is a covalent inhibitor of the H+/K+-ATPase. In the acidic environment of the parietal cell's secretory canaliculus, omeprazole undergoes a chemical rearrangement to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, irreversibly inactivating the pump. This covalent binding prevents the pump from transporting H+ ions into the gastric lumen, thereby inhibiting acid secretion. Because the inhibition is irreversible, acid secretion can only resume after new H+/K+-ATPase pumps are synthesized and inserted into the parietal cell membrane.
Signaling Pathways of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways, including endocrine, neural, and paracrine stimulation. The key secretagogues are gastrin, acetylcholine, and histamine. Understanding these pathways provides context for the profound effect of proton pump inhibition.
-
Gastrin Pathway (Endocrine): Gastrin is a hormone released from G-cells in the stomach antrum. It stimulates acid secretion primarily by inducing histamine release from enterochromaffin-like (ECL) cells, and to a lesser extent, by directly acting on parietal cells.
-
Acetylcholine Pathway (Neural): Acetylcholine is released from vagal nerve endings and acts on M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium and subsequent stimulation of acid secretion.
-
Histamine Pathway (Paracrine): Histamine is released from ECL cells and binds to H2 receptors on parietal cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA), which promotes the translocation of H+/K+-ATPase to the secretory membrane.
This compound, by inhibiting the final step of acid secretion, effectively blocks the effects of all three of these major stimulatory pathways.
Caption: Signaling pathways regulating gastric acid secretion by the parietal cell.
Quantitative Data: Pharmacokinetics and Pharmacodynamics
A phase I, randomized, open-label, parallel-group study was conducted in 24 healthy, Helicobacter pylori negative male volunteers to compare the pharmacokinetics and pharmacodynamics of this compound-Z (600 mg/day) and esomeprazole (40 mg/day) over 5 days.[1]
Pharmacokinetic Parameters
The study revealed a significantly different pharmacokinetic profile for the omeprazole derived from this compound-Z compared to esomeprazole.[1]
| Parameter | This compound-Z (Omeprazole) | Esomeprazole |
| Day 1 | ||
| Cmax (ng/mL) | 102.3 | 433.2 |
| AUC0-24 (ngh/mL) | 711.2 | 1205.8 |
| Day 5 | ||
| Cmax (ng/mL) | 350.3 | 823.5 |
| AUC0-24 (ngh/mL) | 3097.9 | 2450.7 |
Table 1: Comparative Pharmacokinetic Parameters of Omeprazole (from this compound-Z) and Esomeprazole.[1]
Pharmacodynamic Parameters
The prolonged systemic exposure to omeprazole from this compound-Z translated into superior gastric acid suppression compared to esomeprazole.[1]
| Parameter | This compound-Z | Esomeprazole | p-value |
| Day 1 | |||
| Median 24-h pH | 4.4 | 3.5 | < 0.05 |
| % Time pH ≥ 4 (24-h) | 59.8 | 42.1 | < 0.05 |
| % Time pH ≥ 4 (Nocturnal) | 59.7 | 25.1 | < 0.01 |
| Day 5 | |||
| Median 24-h pH | 5.6 | 4.1 | < 0.001 |
| % Time pH ≥ 4 (24-h) | 81.3 | 56.9 | < 0.001 |
| % Time pH ≥ 4 (Nocturnal) | 83.3 | 37.8 | < 0.001 |
Table 2: Comparative Pharmacodynamic Parameters of this compound-Z and Esomeprazole.[1]
Experimental Protocols
The key clinical data for this compound comes from a Phase I study. The following provides a detailed overview of the methodology employed.[1]
Study Design
-
Type: Randomized, open-label, parallel-group, investigator-blinded.
-
Participants: 24 healthy, Helicobacter pylori negative male volunteers.
-
Treatment Arms:
-
This compound-Z 600 mg enteric-coated capsules once daily for 5 days.
-
Esomeprazole 40 mg delayed-release tablets once daily for 5 days.
-
-
Primary Endpoint: To assess the effects of 5-day dosing on 24-hour and nocturnal intragastric pH.
-
Secondary Endpoints: To assess the blood concentrations of this compound-Z, its active metabolite omeprazole, and esomeprazole.
Intragastric pH Monitoring
-
Procedure: 24-hour intragastric pH recordings were acquired at baseline, and on days 1, 3, and 5 of treatment.
-
Equipment: A validated intragastric pH monitoring system was used. This typically involves a thin, flexible catheter with a pH sensor at its tip, which is passed through the nose into the stomach. The catheter is connected to a portable data logger that records pH values at regular intervals.
-
Data Analysis: The primary pharmacodynamic parameters calculated from the pH recordings included the median 24-hour and nocturnal pH, and the percentage of time the intragastric pH was maintained at or above 3, 4, and 5.
Pharmacokinetic Blood Sampling and Analysis
-
Sampling Schedule: Serial blood samples were collected at pre-dose and at 1, 2, 4, 8, 12, and 24 hours post-dose on Day 1 and Day 5.
-
Analytical Method: Plasma concentrations of this compound, omeprazole, and esomeprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Parameters Calculated: The pharmacokinetic parameters determined from the plasma concentration-time data included Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Caption: Experimental workflow for the Phase I clinical trial of this compound-Z.
Conclusion
This compound represents a significant advancement in the field of proton pump inhibitors. Its innovative prodrug design, leading to a prolonged systemic exposure of the active omeprazole moiety, provides a more potent and sustained suppression of gastric acid compared to a standard-of-care PPI like esomeprazole. The enhanced pharmacodynamic effect, particularly the superior control of nocturnal acid breakthrough, suggests the potential for improved clinical outcomes in the management of acid-related gastrointestinal disorders. The data from the Phase I clinical trial provides a strong foundation for further investigation into the clinical efficacy and safety of this promising new agent.
References
AGN-201904: A Technical Overview of an Omeprazole Prodrug for Enhanced Gastric Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AGN-201904, an acid-stable prodrug of omeprazole. It is designed to offer a prolonged and more consistent therapeutic effect compared to conventional proton pump inhibitors (PPIs). This document details the mechanism of action, summarizes key quantitative data from clinical investigations, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a novel proton pump inhibitor and a prodrug of omeprazole, the active ingredient in widely used medications for acid-related gastrointestinal disorders.[1][2] this compound is designed for chemically metered absorption along the small intestine, which contrasts with the rapid absorption of omeprazole in the upper gastrointestinal tract.[3] Once absorbed into the systemic circulation, this compound is rapidly hydrolyzed to omeprazole.[3] This unique absorption profile leads to a prolonged plasma residence time of omeprazole, aiming to provide more consistent and sustained inhibition of gastric acid secretion, particularly during the night.[3] The sodium salt of this compound, known as this compound-Z, has been the subject of clinical investigation.[3][4]
Mechanism of Action
The therapeutic action of this compound is predicated on its conversion to omeprazole and the subsequent mechanism of action of omeprazole as a proton pump inhibitor.
Conversion of this compound to Omeprazole
This compound is chemically identified as sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate.[4] Following oral administration and absorption, it undergoes rapid hydrolysis in the bloodstream to yield omeprazole. This conversion is a critical step in its activation.
Omeprazole's Inhibition of the Gastric H+/K+ ATPase
Omeprazole itself is an inactive prodrug that requires an acidic environment for activation.[5] It accumulates in the acidic canaliculi of gastric parietal cells.[6] Here, the acidic conditions catalyze the conversion of omeprazole into its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and, consequently, gastric acid secretion.[5][6]
Quantitative Data from Clinical Investigations
A Phase I, randomized, open-label, parallel-group study was conducted to compare the pharmacokinetics and pharmacodynamics of this compound-Z (600 mg/day) with esomeprazole (40 mg/day) in healthy, H. pylori negative male volunteers over five days.[3] The 600 mg dose of this compound-Z delivered the equivalent of 50 mg of omeprazole into the circulation.[3]
Pharmacokinetic Data
The study demonstrated a prolonged plasma exposure of omeprazole following this compound-Z administration compared to esomeprazole.
| Parameter | Day | This compound-Z (delivering 50 mg Omeprazole) | Esomeprazole (40 mg) |
| Omeprazole AUC | Day 5 | Twice that of esomeprazole | - |
Table 1: Comparative Pharmacokinetics of this compound-Z and Esomeprazole.[3]
Pharmacodynamic Data
This compound-Z demonstrated superior gastric acid suppression compared to esomeprazole, particularly during the nocturnal period.
| Parameter | Day | This compound-Z (600 mg) | Esomeprazole (40 mg) | p-value |
| Median 24-h pH | Day 5 | 5.59 | 4.50 | <0.0001 |
| Median Nocturnal pH | Day 5 | 5.38 | 2.97 | <0.0001 |
| % Time with Nocturnal pH ≥ 4 | Day 1 | Significantly Higher | - | - |
| % Time with 24-h pH ≥ 5 | Day 1 | Significantly Higher | - | - |
| % Time with Nocturnal pH ≥ 5 | Day 1 | Significantly Higher | - | - |
| % Subjects with Nocturnal Acid Breakthrough | Day 5 | 25.0% | 100% | 0.0003 |
| % Time with Intragastric pH ≥ 3 (Nighttime) | Day 1 | 66.8% | 38.0% | <0.001 |
| Day 3 | 85.0% | 51.1% | <0.001 | |
| Day 5 | 90.0% | 49.6% | <0.001 | |
| % Subjects with ≥ 16h with pH ≥ 4 | Day 3 | 91.7% | 16.7% | 0.0006 |
| Day 5 | 91.7% | 8.3% | <0.0001 |
Table 2: Comparative Pharmacodynamics of this compound-Z and Esomeprazole.[3]
Experimental Protocols
The following outlines the methodology of the key clinical study comparing this compound-Z and esomeprazole.[3]
References
- 1. This compound | ATPase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Analytical methodologies for the determination of omeprazole: an overview. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Pharmacological Profile of AGN-201904
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN-201904 is a novel, acid-stable pro-drug of omeprazole, developed to provide a more prolonged and consistent suppression of gastric acid than conventional proton pump inhibitors (PPIs).[1][2] As a member of the substituted benzimidazole class, its mechanism of action centers on the irreversible inhibition of the gastric H+/K+ ATPase (proton pump). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
This compound is chemically known as 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetic acid. It is often used in its sodium salt form, this compound-Z.[1][2]
| Property | Value | Reference |
| Chemical Formula | C25H25N3O8S2 | [1] |
| Molecular Weight | 559.61 g/mol | [2] |
| IUPAC Name | 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetic acid | [1] |
| This compound-Z | ||
| Chemical Formula | C25H24N3NaO8S2 | [1] |
| Molecular Weight | 581.59 g/mol | [1] |
| IUPAC Name | sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate | [1] |
Mechanism of Action: A Prodrug Approach to Enhanced Efficacy
This compound is a prodrug that is slowly absorbed and systemically converted to its active form, omeprazole.[1] This conversion is rapid once in the bloodstream.[2] Omeprazole, a weak base, then concentrates in the acidic environment of the parietal cell secretory canaliculi. Here, it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This active metabolite forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, irreversibly inactivating the proton pump. This inhibition of the final step in the gastric acid secretion pathway leads to a profound and long-lasting reduction in both basal and stimulated acid production.
Signaling Pathway of this compound Action
Clinical Pharmacology and Pharmacokinetics
A randomized, open-label, parallel-group study was conducted to compare the effects of this compound-Z with esomeprazole on intragastric pH in healthy male volunteers.
Pharmacodynamic Profile: Superior Gastric Acid Suppression
This compound-Z demonstrated significantly greater and more prolonged gastric acid suppression compared to esomeprazole.
| Parameter | This compound-Z (600 mg) | Esomeprazole (40 mg) | p-value |
| Day 1 | |||
| % Time Intragastric pH ≥ 4 (24h) | 68 | 44 | <0.001 |
| % Time Intragastric pH ≥ 4 (Nocturnal) | 67 | 38 | <0.001 |
| Day 5 | |||
| % Time Intragastric pH ≥ 4 (24h) | 87 | 65 | <0.001 |
| % Time Intragastric pH ≥ 4 (Nocturnal) | 83 | 41 | <0.001 |
Pharmacokinetic Profile: Prolonged Systemic Exposure
The prodrug design of this compound leads to a prolonged systemic exposure to its active metabolite, omeprazole.
| Parameter (Day 5) | Omeprazole (from this compound-Z) | Esomeprazole |
| Tmax (h) | 4.17 | 1.83 |
| Cmax (ng/mL) | 1140 | 1290 |
| AUC0-24 (ng·h/mL) | 11800 | 7300 |
| Apparent t1/2 (h) | 3.78 | 1.99 |
Experimental Protocols
Clinical Study Design and Execution
A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy, Helicobacter pylori-negative male volunteers.
Experimental Workflow:
Inclusion Criteria:
-
Healthy male volunteers.
-
Helicobacter pylori negative status confirmed by serology.
Study Procedures:
-
Baseline Monitoring: A 24-hour intragastric pH recording was performed at baseline.
-
Dosing: Subjects were randomized to receive either this compound-Z (600 mg daily) as enteric-coated capsules or esomeprazole (40 mg daily) as delayed-release tablets for 5 consecutive days.
-
pH and Blood Level Monitoring: 24-hour intragastric pH recordings were repeated on days 1, 3, and 5. Blood samples were collected on days 1 and 5 to determine the plasma concentrations of this compound-Z, omeprazole, and esomeprazole, as well as gastrin levels.
-
Safety Assessment: Safety and tolerability were assessed throughout the study.
Bioanalytical Method for Pharmacokinetic Analysis
While the specific proprietary analytical method for this compound is not publicly detailed, a typical validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection would be employed for the quantification of omeprazole and esomeprazole in plasma.
General HPLC-UV Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength specific for the analyte (e.g., ~302 nm for omeprazole).
-
Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples.
-
Quantification: Based on the peak area of the analyte compared to a standard curve with a known concentration of the analyte and an internal standard.
Rationale for Prodrug Design: Advantages of this compound
The chemical modification of omeprazole to create the this compound prodrug was designed to overcome some of the limitations of conventional PPIs.
Logical Relationship of this compound's Advantages:
Conclusion
This compound represents a significant advancement in the development of proton pump inhibitors. Its unique prodrug chemistry provides for a prolonged systemic exposure of omeprazole, resulting in a more potent and sustained suppression of gastric acid compared to standard PPI therapy. The data presented in this guide underscore its potential to offer improved clinical outcomes, particularly in the management of nocturnal acid breakthrough and in providing a true once-a-day treatment regimen for acid-related disorders. Further clinical investigations are warranted to fully elucidate its therapeutic benefits in various patient populations.
References
An In-depth Technical Guide to the Discovery and Development of AGN-201904
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN-201904 is a novel, acid-stable prodrug of omeprazole, developed to provide a prolonged and more consistent suppression of gastric acid compared to existing proton pump inhibitors (PPIs). This technical guide details the discovery, mechanism of action, and development of this compound, with a focus on its preclinical and clinical evaluation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for critical assays. Signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding of this next-generation acid suppressant.
Introduction
Proton pump inhibitors (PPIs) are the cornerstone of therapy for acid-related disorders. However, their short plasma half-life can lead to incomplete 24-hour acid control, particularly nocturnal acid breakthrough. This compound was designed as a chemically metered absorption (CMA) pro-PPI to address this limitation. Its sodium salt, this compound-Z, is formulated in enteric-coated capsules to ensure slow absorption along the small intestine, leading to a prolonged systemic exposure to its active metabolite, omeprazole.
Discovery and Rationale
The primary goal in the development of this compound was to create a PPI with an extended duration of action, thereby providing more consistent and effective 24-hour gastric acid control with a once-daily dosing regimen. The design of this compound as an acid-stable prodrug of omeprazole allows it to bypass the acidic environment of the stomach and undergo slow, sustained absorption in the small intestine.[1]
Chemical Structure
This compound is chemically known as 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetic acid. Its sodium salt, this compound-Z, has the chemical formula C25H24N3NaO8S2.
Mechanism of Action
This compound is a prodrug that is systemically absorbed and then rapidly hydrolyzed in the bloodstream to release omeprazole, the active PPI.[1] Omeprazole, a weak base, concentrates in the acidic environment of the parietal cell secretory canaliculi. There, it is converted to its active form, a sulfenamide, which covalently binds to and irreversibly inhibits the H+/K+ ATPase (the proton pump), thereby blocking the final step in gastric acid secretion.
Figure 1. Mechanism of action of this compound.
Preclinical Development
Preclinical studies in rats and dogs demonstrated that oral administration of this compound-Z resulted in a more prolonged systemic omeprazole concentration-time profile compared to dosing with omeprazole or esomeprazole.[1]
Preclinical Pharmacokinetics
While specific quantitative data from the preclinical studies are not publicly available, the qualitative findings supported the progression of this compound to clinical trials. The prolonged exposure to omeprazole observed in animal models was hypothesized to translate into more effective and sustained acid suppression in humans.
Clinical Development
A randomized, open-label, parallel-group, investigator-blinded Phase I study was conducted in healthy Helicobacter pylori-negative male volunteers to compare the pharmacodynamics and pharmacokinetics of this compound-Z with esomeprazole.
Clinical Study Protocol
Study Design:
-
Participants: 24 healthy, H. pylori-negative male volunteers.
-
Treatment Arms:
-
This compound-Z: 600 mg enteric-coated capsules once daily for 5 days.
-
Esomeprazole: 40 mg delayed-release tablets once daily for 5 days.
-
-
Primary Endpoint: 24-hour and nocturnal intragastric pH on day 5.
-
Secondary Endpoints: Blood concentrations of this compound-Z, omeprazole, and esomeprazole.
Experimental Procedures:
-
24-Hour Intra-gastric pH Monitoring: Continuous pH monitoring was performed at baseline, day 1, day 3, and day 5 using a transnasal pH catheter. The electrode was placed in the gastric body, and pH was recorded every 4 seconds.
-
Pharmacokinetic Sampling: Blood samples were collected at predose and at 1, 2, 4, 8, 12, and 24 hours post-dose on days 1 and 5.
-
Bioanalytical Method: Plasma concentrations of this compound-Z, omeprazole, and esomeprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Figure 2. Phase I clinical trial workflow.
Clinical Trial Results
Pharmacodynamics:
| Parameter | Day | This compound-Z (n=12) | Esomeprazole (n=12) | p-value |
| Median 24-h pH | 5 | 5.59 | 4.50 | <0.0001 |
| Median Nocturnal pH | 1 | Significantly Higher | - | <0.05 |
| 5 | 5.38 | 2.97 | <0.0001 | |
| % Time pH ≥ 4 (Nocturnal) | 1 | 1.8x Greater | - | <0.05 |
| 5 | >2x Greater | - | <0.001 | |
| % Time pH ≥ 5 (24-h) | 1 | Significantly Higher | - | <0.05 |
| % Time pH ≥ 5 (Nocturnal) | 1 | Significantly Higher | - | <0.05 |
Pharmacokinetics (Day 5):
| Parameter | This compound-Z (Omeprazole) | Esomeprazole |
| AUC | ~2x Higher | - |
| Apparent Half-life (t1/2) | 3.78 hours | 1.99 hours |
| Dwell time >50ng/ml | 18.1 hours | 8 hours |
Experimental Protocols
24-Hour Intra-gastric pH Monitoring
A small-caliber pH catheter with an antimony electrode is passed transnasally and positioned in the gastric body, 10 cm below the lower esophageal sphincter, under fluoroscopic guidance. The pH is recorded every 4 seconds for 24 hours using a portable data logger. Patients are instructed to maintain a diary of meals, sleep, and symptoms. Data is analyzed for median pH, and percentage of time the pH is above specific thresholds (e.g., 4 and 5).
LC-MS/MS Bioanalytical Method for Plasma Samples
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous determination of this compound-Z, omeprazole, and esomeprazole in human plasma.
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation.
-
Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and ammonium acetate buffer.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.
Conclusion
This compound represents a significant advancement in the development of proton pump inhibitors. Its unique design as a slowly absorbed prodrug of omeprazole results in a prolonged systemic exposure and, consequently, a more potent and sustained suppression of gastric acid, particularly during the nighttime. The favorable pharmacodynamic and pharmacokinetic profile of this compound-Z observed in the Phase I clinical trial suggests its potential for improved clinical efficacy in the management of acid-related disorders. Further clinical investigation in patient populations is warranted to confirm these promising findings.
References
AGN-201904: A Novel Prodrug Approach to Sustained Gastric Acid Suppression Through H+, K+ ATPase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
AGN-201904 is a novel, acid-stable prodrug of omeprazole designed for slow absorption, resulting in a prolonged plasma concentration of its active metabolite. This extended plasma residence time allows for a more sustained inhibition of the gastric H+, K+ ATPase, the final step in the gastric acid secretion pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the gastric proton pump. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Gastric H+, K+ ATPase and the Need for Sustained Inhibition
The gastric H+, K+ ATPase, or proton pump, is an enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[1][2] It is the primary driver of gastric acid secretion, exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+) against a significant concentration gradient.[1][2] The highly acidic environment created by this process is crucial for digestion but can also contribute to acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Proton pump inhibitors (PPIs) are a class of drugs that covalently bind to and inhibit the H+, K+ ATPase, leading to a potent and long-lasting reduction in gastric acid secretion.[3] However, the relatively short plasma half-life of conventional PPIs can lead to a rebound in acid production, particularly during the nighttime. This compound is a next-generation PPI developed to address this limitation. As a prodrug of omeprazole, this compound is designed for chemically metered absorption, which provides a more sustained plasma concentration of the active inhibitor and, consequently, more consistent and prolonged acid suppression.[4]
This compound: Profile and Mechanism of Action
This compound is chemically identified as a sulfonamide prodrug of omeprazole. Its sodium salt is designated as this compound-Z.[4]
Mechanism of Action:
Following oral administration, this compound is slowly absorbed from the small intestine.[4] Once in the systemic circulation, it is rapidly converted to its active form, omeprazole.[4] Omeprazole, a weak base, selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.[3] In this acidic milieu, omeprazole undergoes a proton-catalyzed conversion to a reactive tetracyclic sulfenamide.[3] This activated form then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+, K+ ATPase, leading to irreversible inhibition of the enzyme.[3] For omeprazole, the primary binding sites have been identified as cysteine 813 and cysteine 892 on the alpha-subunit of the proton pump.
The key innovation of this compound lies in its pharmacokinetic profile. By providing a prolonged release of omeprazole, it ensures that newly synthesized or activated proton pumps are also inhibited over a longer period, leading to more effective 24-hour acid control.[4]
Quantitative Data
The following tables summarize the key quantitative data from clinical and in vitro studies on this compound and its active metabolite, omeprazole.
Table 1: Pharmacodynamic Comparison of this compound-Z and Esomeprazole in Healthy Volunteers (Phase I Study) [4]
| Parameter | Day 1 | Day 5 |
| Median 24-h Intragastric pH | ||
| This compound-Z (600 mg) | Not Reported | 5.59 |
| Esomeprazole (40 mg) | Not Reported | 4.50 |
| Median Nocturnal Intragastric pH | ||
| This compound-Z (600 mg) | Significantly higher than Esomeprazole | 5.38 |
| Esomeprazole (40 mg) | Lower than this compound-Z | 2.97 |
| % Time with Intragastric pH ≥ 4 (Nocturnal) | ||
| This compound-Z (600 mg) | Significantly higher than Esomeprazole | Not Reported |
| Esomeprazole (40 mg) | Lower than this compound-Z | Not Reported |
| % Time with Intragastric pH ≥ 5 (24-h) | ||
| This compound-Z (600 mg) | Significantly higher than Esomeprazole | Not Reported |
| Esomeprazole (40 mg) | Lower than this compound-Z | Not Reported |
| % Time with Intragastric pH ≥ 5 (Nocturnal) | ||
| This compound-Z (600 mg) | Significantly higher than Esomeprazole | Not Reported |
| Esomeprazole (40 mg) | Lower than this compound-Z | Not Reported |
Table 2: Pharmacokinetic Comparison of this compound-Z and Esomeprazole (Phase I Study) [4]
| Parameter | Day 5 |
| Area Under the Curve (AUC) of Omeprazole | |
| This compound-Z (600 mg) | Twice that of Esomeprazole |
| Esomeprazole (40 mg) | - |
Table 3: In Vitro Inhibitory Potency of Omeprazole on H+, K+ ATPase
| Parameter | Value | Source |
| IC50 (in isolated gastric glands) | ~50 nM | [5] |
| IC50 (in isolated gastric membrane vesicles) | 4 µM | [5] |
Experimental Protocols
Phase I Clinical Trial Protocol for this compound-Z vs. Esomeprazole[4]
-
Study Design: Randomized, open-label, parallel-group, investigator-blinded study.
-
Participants: 24 healthy, Helicobacter pylori negative male volunteers.
-
Treatment Arms:
-
This compound-Z: 600 mg enteric-coated capsules administered daily for 5 days.
-
Esomeprazole: 40 mg delayed-release tablets administered daily for 5 days.
-
-
Primary Endpoints: 24-hour intragastric pH monitoring.
-
Methodology:
-
Baseline 24-hour intragastric pH recordings were obtained for all participants.
-
Participants were randomized to receive either this compound-Z or esomeprazole.
-
24-hour intragastric pH recordings were repeated on Day 1, Day 3, and Day 5 of treatment.
-
Blood samples were collected at specified time points to determine the plasma concentrations of omeprazole and this compound-Z.
-
Gastrin levels in the blood were also monitored.
-
In Vitro H+, K+ ATPase Inhibition Assay
This protocol is a generalized representation based on common methodologies for assessing PPI activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against gastric H+, K+ ATPase.
-
Materials:
-
Isolated gastric membrane vesicles containing H+, K+ ATPase (e.g., from hog or rabbit stomach).
-
Test compound (e.g., omeprazole).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
ATP (adenosine triphosphate).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
Microplate reader.
-
-
Methodology:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the isolated gastric membrane vesicles to the assay buffer.
-
Add the different concentrations of the test compound to the wells. A control well with no inhibitor is also included.
-
Pre-incubate the plate at 37°C for a specified time to allow for compound binding and activation (if required).
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green). The amount of Pi produced is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Visualizations
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by the active form of this compound.
Experimental Workflow for In Vitro H+, K+ ATPase Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound on H+, K+ ATPase.
Conclusion
This compound represents a significant advancement in the management of acid-related disorders. Its unique pharmacokinetic profile, characterized by slow absorption and conversion to omeprazole, provides a prolonged and more consistent inhibition of the gastric H+, K+ ATPase. The clinical data available to date demonstrates superior acid suppression compared to a standard PPI, particularly during the critical nighttime period. This technical guide provides a comprehensive overview of the available data and methodologies relevant to the study of this compound and its interaction with the gastric proton pump, serving as a valuable resource for researchers and professionals in the field of gastroenterology and drug development. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of this novel prodrug.
References
- 1. Signal Transduction and Activation of Acid Secretion in the Parietal Cell | Semantic Scholar [semanticscholar.org]
- 2. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the chemically metered absorption of AGN-201904
An In-Depth Technical Guide to the Chemically Metered Absorption of AGN-201904
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a novel proton pump inhibitor (PPI) designed for predictable and prolonged suppression of gastric acid. The core of this compound's innovation lies in its chemically metered absorption (CMA) technology, which addresses key limitations of conventional PPIs.
This compound-Z is the sodium salt of this compound, an acid-stable prodrug of omeprazole.[1] Unlike traditional PPIs that are rapidly absorbed in the upper small intestine, this compound is engineered for slow, continuous absorption throughout the length of the small intestine.[1] This "chemically metered absorption" provides a prolonged systemic exposure to the active metabolite, omeprazole.[1] Once absorbed, this compound is rapidly hydrolyzed in the bloodstream to omeprazole, the active moiety that inhibits gastric acid secretion.[1] This prolonged plasma residence time of omeprazole is designed to offer more consistent and sustained acid suppression, particularly during the nighttime, a significant challenge for many patients on standard PPI therapy.[1]
Mechanism of Action: From Prodrug to Proton Pump Inhibition
The therapeutic effect of this compound is mediated by its active metabolite, omeprazole. Omeprazole is a substituted benzimidazole that acts as a specific and irreversible inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells.[2][3]
The mechanism can be summarized in the following steps:
-
Systemic Absorption and Conversion : this compound is slowly absorbed from the small intestine and rapidly converted to omeprazole in the systemic circulation.[1]
-
Accumulation in Parietal Cells : As a weak base, omeprazole readily crosses cell membranes and accumulates in the acidic secretory canaliculi of gastric parietal cells.
-
Acid-Catalyzed Activation : In this acidic environment, omeprazole undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide.
-
Covalent Binding and Irreversible Inhibition : The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase. This binding irreversibly inactivates the proton pump.[2]
-
Sustained Acid Suppression : Because the inhibition is irreversible, acid secretion can only resume after the synthesis of new H+/K+ ATPase molecules. This process contributes to the prolonged duration of action of omeprazole, which is further extended by the chemically metered absorption of this compound.
Caption: Signaling pathway of this compound from prodrug to proton pump inhibition.
Pharmacokinetic and Pharmacodynamic Profile
A key clinical study compared the pharmacokinetics and pharmacodynamics of this compound-Z (600 mg/day) with esomeprazole (40 mg/day) over 5 days in healthy male volunteers.[1] The results demonstrated the superior acid-suppressing effects of this compound-Z, particularly during the critical nocturnal period.[1]
Pharmacokinetic Data
The chemically metered absorption of this compound resulted in a distinct pharmacokinetic profile for its active metabolite, omeprazole, compared to esomeprazole.
| Parameter | This compound-Z (Omeprazole) - Day 5 | Esomeprazole - Day 5 |
| AUC (Area Under the Curve) | Twice that of esomeprazole | - |
| Apparent Half-life (t1/2) | 3.78 hours | 1.99 hours |
| Dwell time >50ng/ml | 18.1 hours | 8 hours |
Table 1: Comparative Pharmacokinetic Parameters on Day 5.[1]
Pharmacodynamic Data: Intragastric pH Control
The prolonged plasma concentration of omeprazole derived from this compound-Z translated into significantly better control of intragastric pH.
| Parameter | This compound-Z - Day 5 | Esomeprazole - Day 5 | p-value |
| Median 24-h pH | 5.59 | 4.50 | <0.0001 |
| Median Nocturnal pH | 5.38 | 2.97 | <0.0001 |
| % Time with pH ≥4 (24-h) | 1.5 times higher | - | <0.0001 |
| % Time with pH ≥5 (24-h) | 1.7 times higher | - | <0.0001 |
| % Time with pH ≥4 (Nocturnal) | 2.2 times higher | - | <0.0001 |
| % Time with pH ≥5 (Nocturnal) | 2.9 times higher | - | <0.0001 |
Table 2: Comparative Intragastric pH Control on Day 5.[1]
Experimental Protocols
The primary data for this compound comes from a randomized, open-label, parallel-group, investigator-blinded Phase I study.[1]
Study Design
-
Participants : 24 healthy, Helicobacter pylori negative male volunteers.[1]
-
Treatment Arms :
-
This compound-Z enteric-coated capsules (600 mg/day)
-
Esomeprazole delayed-release tablets (40 mg/day)
-
-
Duration : 5 days of administration.[1]
-
Blinding : Investigator-blinded.
Caption: High-level workflow of the comparative clinical study.
Methodology
-
pH Monitoring : 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5 of treatment.[1]
-
Pharmacokinetic Sampling : Blood samples were collected to determine the plasma concentrations of omeprazole and this compound-Z.[1] The lower limit of quantitation was 0.5 ng/mL.[1]
-
Pharmacokinetic Parameters Measured :
-
Peak plasma concentration (Cmax)
-
Time to peak concentration (Tmax)
-
Area under the plasma concentration-time curve from zero to infinity (AUC0-∞)
-
Elimination half-life (t1/2)
-
Drug accumulation ratios
-
-
Safety Evaluation : Safety was monitored through physical examinations, vital signs, routine laboratory analyses (hematology, biochemistry, and urinalysis), and daily diaries for adverse events.[4]
-
Standardization : All meals were standardized and served at the same times each day.[4] Smoking, alcohol, and other food and drink were prohibited during the study.[4]
Conclusion
This compound, through its innovative chemically metered absorption mechanism, represents a significant advancement in proton pump inhibitor therapy. The prolonged systemic exposure to its active metabolite, omeprazole, leads to a more profound and sustained suppression of gastric acid, particularly during the challenging nocturnal period.[1] The clinical data suggests that this compound has the potential to provide true once-a-day treatment with improved clinical efficacy compared to current standard-of-care PPIs.[1] Further clinical trials in patient populations with acid-related disorders are warranted to fully elucidate its therapeutic benefits.
References
AGN-201904: An In-Depth Technical Guide on its Stability in Acidic Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-201904 is a novel, acid-stable prodrug of omeprazole, the active ingredient in several widely used proton pump inhibitors (PPIs). Its unique design allows for slow, sustained absorption along the small intestine, leading to a prolonged duration of action. This contrasts with conventional PPIs, which are acid-labile and require enteric coating to bypass the acidic environment of the stomach. Once absorbed into the systemic circulation, this compound is rapidly converted to omeprazole.[1][2] This technical guide provides a comprehensive overview of the stability of this compound in acidic environments, its mechanism of action, and relevant experimental protocols.
While specific quantitative in-vitro stability data for this compound is not extensively available in the public domain, this guide synthesizes the existing clinical data that underscores its stability and functional advantages. Furthermore, representative experimental protocols for assessing stability, based on established methods for similar compounds, are provided.
Stability in Acidic Environments: A Qualitative Overview
This compound is inherently designed to be stable in acidic conditions.[1][2] This chemical stability is a cornerstone of its therapeutic profile, enabling it to traverse the stomach without significant degradation. This characteristic obviates the need for complex enteric-coated formulations that are essential for traditional omeprazole preparations to maintain their integrity in the gastric environment. The stability of this compound ensures that the prodrug is delivered intact to the small intestine for gradual absorption.
Clinical Evidence of Functional Stability and Efficacy
A randomized, open-label, parallel-group clinical study in 24 healthy male volunteers provides compelling in-vivo evidence of this compound's stability and efficacy. The study compared the effects of this compound-Z (the sodium salt of this compound) with esomeprazole on intragastric pH over 5 days.[1] The results demonstrated a significantly greater and more prolonged acid suppression with this compound-Z.[1][2]
Quantitative Clinical Data Summary
The following tables summarize the key findings from the clinical study, highlighting the superior acid control achieved with this compound-Z, which is a direct consequence of its acid stability and prolonged absorption profile.[1]
Table 1: Median Intragastric pH
| Treatment Group | Day 1 (Median pH) | Day 5 (Median pH) |
| This compound-Z (600mg/day) | Superior to esomeprazole | 5.59 |
| Esomeprazole (40mg/day) | - | 4.50 |
Table 2: Percentage of Time with Intragastric pH ≥ 4
| Treatment Group | Day 5 (24-hour Period) | Day 5 (Nocturnal Period) |
| This compound-Z (600mg/day) | 1.5 times higher than esomeprazole | 2.2 times higher than esomeprazole |
| Esomeprazole (40mg/day) | - | - |
Table 3: Percentage of Time with Intragastric pH < 4 (Nocturnal Period)
| Treatment Group | Percentage of Time |
| This compound-Z (600mg/day) | 17% |
| Esomeprazole (40mg/day) | 62% |
Mechanism of Action
The therapeutic effect of this compound is mediated by its active metabolite, omeprazole. The following diagram illustrates the sequential process from oral administration to the inhibition of gastric acid secretion.
Figure 1. Mechanism of action of this compound.
Representative Experimental Protocol for In-Vitro Stability Testing
While a specific, publicly available protocol for this compound is not available, a standard in-vitro stability study in acidic environments can be designed based on established methods for omeprazole and other acid-labile drugs.
Objective
To evaluate the chemical stability of this compound at various acidic pH levels over time.
Materials
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Phosphate buffer solutions (for pH adjustment)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
pH meter
-
Incubator/water bath
Methodology
-
Preparation of Acidic Media: Prepare a series of buffers with pH values ranging from 1.0 to 6.0 using HCl and phosphate buffers.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Incubation: Add a known concentration of the this compound stock solution to each of the acidic buffers. Incubate the solutions at a constant temperature (e.g., 37°C) to simulate physiological conditions.
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Sample Analysis: Immediately neutralize the aliquots with a basic solution to halt further degradation. Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time for each pH level. Calculate the degradation rate constant and the half-life (t½) of this compound at each pH.
The following diagram illustrates the workflow for this representative stability testing protocol.
Figure 2. Workflow for in-vitro stability testing.
Conclusion
This compound represents a significant advancement in the field of gastric acid suppression. Its inherent stability in acidic environments allows for a novel pharmacokinetic profile characterized by slow absorption and prolonged action. The clinical data strongly supports the functional consequences of this acid stability, demonstrating superior and more sustained control of intragastric pH compared to a conventional PPI. While detailed in-vitro stability data is not widely published, the provided representative protocol outlines a standard approach for such an evaluation. The unique properties of this compound make it a promising candidate for improving the management of acid-related disorders.
References
The Role of AGN-201904 in Sustained Gastric Acid Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN-201904 is an innovative, acid-stable pro-drug of omeprazole designed for sustained and predictable suppression of gastric acid.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the detailed methodology of a key clinical study. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of gastroenterology and drug development.
Introduction to this compound
This compound-Z is the sodium salt of this compound, a novel pro-proton pump inhibitor (pro-PPI).[1][2] It is designed for slow absorption along the small intestine, which, after conversion to its active form, omeprazole, results in a prolonged plasma residence time.[1][2] This characteristic offers the potential for more consistent and extended control of intragastric pH, particularly during the nocturnal period, a significant challenge in the management of acid-related disorders.[1]
Chemical Profile
-
IUPAC Name: sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate[2]
-
Chemical Formula: C25H24N3NaO8S2[2]
-
Molecular Weight: 581.59 g/mol [2]
Mechanism of Action
This compound is a pro-drug that is systemically converted to omeprazole.[1] Omeprazole, a substituted benzimidazole, is a proton pump inhibitor (PPI) that works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[3][4] This enzyme is the final step in the secretion of gastric acid.[5]
The mechanism can be broken down into the following key stages:
-
Absorption and Conversion: this compound is absorbed slowly along the small intestine and is rapidly hydrolyzed in the bloodstream to form omeprazole.[1]
-
Accumulation in Parietal Cells: As a weak base, omeprazole crosses the parietal cell membrane and accumulates in the acidic environment of the secretory canaliculi.[6]
-
Acid-Catalyzed Activation: In this acidic environment, omeprazole is protonated and converted to its active form, a sulfenamide.[6]
-
Irreversible Inhibition of the Proton Pump: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, inactivating the pump and inhibiting the secretion of H+ ions into the gastric lumen.[5][6]
The prolonged plasma residence time of omeprazole derived from this compound allows for the inhibition of newly synthesized proton pumps over a longer period, leading to more sustained acid suppression.[1]
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound | ATPase | TargetMol [targetmol.com]
- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors [frontiersin.org]
AGN-201904: A Comprehensive Technical Analysis of its Impact on Nocturnal Acid Breakthrough
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the efficacy and mechanism of action of AGN-201904, a novel therapeutic agent, in the context of nocturnal acid breakthrough (NAB). NAB, a phenomenon where intragastric pH drops below 4 for at least one continuous hour overnight despite proton pump inhibitor (PPI) therapy, remains a significant clinical challenge.[1][2] This document provides a detailed overview of the available data on this compound, its experimental evaluation, and the underlying physiological pathways it modulates.
Executive Summary
This compound-Z, an acid-stable prodrug of omeprazole, has demonstrated significant potential in providing more consistent and prolonged gastric acid suppression compared to conventional PPIs like esomeprazole.[3][4] Clinical data indicates that this compound-Z leads to a marked reduction in the incidence and duration of nocturnal acid breakthrough.[3] Its unique pharmacokinetic profile, characterized by a prolonged residence time of its active metabolite, omeprazole, in the plasma, allows for a more sustained inhibition of the gastric H+/K+ ATPase (proton pump).[3][4] This guide will delve into the quantitative evidence, the experimental designs used to assess its efficacy, and the intricate signaling pathways governing gastric acid secretion that are targeted by this next-generation acid suppressant.
Quantitative Data on this compound vs. Esomeprazole
A key clinical study provides a direct comparison of the efficacy of this compound-Z and esomeprazole in managing intragastric pH and nocturnal acid breakthrough. The following tables summarize the critical findings from this research.[3]
Table 1: Incidence of Nocturnal Acid Breakthrough (NAB)
| Treatment Group | Day 1 | Day 3 | Day 5 |
| This compound-Z (600mg/day) | 100% | 50.0% | 25.0% |
| Esomeprazole (40mg/day) | 100% | 91.7% | 100% |
| p-value | - | non-significant | 0.0003 |
Table 2: Duration of Nocturnal Acid Breakthrough (NAB) on Day 1
| Treatment Group | Mean Duration (hh:mm) |
| This compound-Z (600mg/day) | 2:49 |
| Esomeprazole (40mg/day) | 5:06 |
| p-value | 0.005 |
Table 3: Nocturnal Intragastric pH Parameters on Day 1
| Parameter | This compound-Z (600mg/day) | Esomeprazole (40mg/day) |
| Median Nocturnal pH | Significantly Higher | Lower |
| % Time with pH ≥ 4 | 1.8 times greater | Lower |
Table 4: 24-Hour Intragastric pH Parameters on Day 5
| Parameter | This compound-Z (600mg/day) | Esomeprazole (40mg/day) |
| 24-h Median pH | Significantly Higher (p<0.0001) | Lower |
| Median Nocturnal pH | Significantly Higher (p<0.0001) | Lower |
Table 5: Pharmacokinetic Parameters on Day 5
| Parameter | This compound-Z (produces omeprazole) | Esomeprazole |
| Mean Apparent Half-life | 3.78 hours | 1.99 hours |
| Area Under the Curve (AUC) | Twice that of esomeprazole | - |
Experimental Protocols
The evaluation of this compound's impact on nocturnal acid breakthrough relies on established methodologies for continuous intragastric pH monitoring.
Clinical Trial Protocol for this compound-Z vs. Esomeprazole
The pivotal study comparing this compound-Z and esomeprazole employed a randomized, open-label, parallel-group, investigator-blinded design.[3][4]
-
Participants: 24 healthy, Helicobacter pylori negative male volunteers.[3]
-
Treatment Arms:
-
This compound-Z enteric-coated capsules (600mg/day)
-
Esomeprazole delayed-release tablets (40mg/day)
-
-
Duration: 5 days of administration for each drug.[3]
-
Primary Endpoint: 24-hour intragastric pH recordings.
-
Data Collection: Intragastric pH was monitored continuously for 24-hour periods at baseline, and on days 1, 3, and 5 of treatment.[3] Blood samples were also collected to determine the plasma levels of omeprazole (from this compound-Z) and esomeprazole, as well as gastrin levels.[3]
-
Definition of Nocturnal Acid Breakthrough: An intragastric pH of less than 4 for at least 60 consecutive minutes during the overnight period.[3]
General Protocol for 24-Hour Intragastric pH Monitoring
The standard procedure for assessing nocturnal acid breakthrough involves continuous 24-hour intragastric pH monitoring.
-
Patient Preparation: Patients are typically required to cease all acid-suppressing medications for a specified period before the study (e.g., 7-10 days for PPIs, 2-3 days for H2-receptor antagonists).[5][6] They are also instructed to fast for several hours before the procedure.[6]
-
Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nose and down the esophagus into the stomach.[5][7] The correct positioning is crucial for accurate measurements.
-
Data Recording: The catheter is connected to a portable data logger that records the intragastric pH continuously over a 24-hour period.[5][6] Patients are encouraged to maintain their normal daily activities and to keep a diary of meals, sleep times, and any symptoms experienced.[7]
-
Data Analysis: The recorded pH data is analyzed to determine the percentage of time the intragastric pH is below 4, the median pH over 24 hours and during the nocturnal period, and the occurrence and duration of nocturnal acid breakthrough events.
Signaling Pathways and Mechanism of Action
The efficacy of this compound in preventing nocturnal acid breakthrough is rooted in its ability to provide a more sustained inhibition of the final step in the gastric acid secretion pathway.
Gastric Acid Secretion Signaling Pathway
Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling molecules, including histamine, gastrin, and acetylcholine.[1][3][8][9]
Caption: Stimulatory pathways converging on the parietal cell to activate the proton pump.
Mechanism of Action of this compound
This compound-Z is an acid-stable prodrug that is slowly absorbed and then rapidly converted to omeprazole in the systemic circulation.[3][4] This provides a prolonged plasma residence time for omeprazole.[3] Omeprazole, a proton pump inhibitor, works by irreversibly binding to and inactivating the H+/K+ ATPase (the proton pump) in the secretory canaliculi of parietal cells.[10][11] This action blocks the final step in the secretion of gastric acid.[10] The extended plasma concentration of omeprazole from this compound-Z allows for the inhibition of newly synthesized proton pumps over a longer period, which is particularly beneficial in controlling acid production during the night when conventional, shorter-acting PPIs may have lost their efficacy.[3]
Caption: Pharmacokinetic and pharmacodynamic workflow of this compound-Z.
Conclusion
The available evidence strongly suggests that this compound represents a significant advancement in the management of gastric acid-related disorders, particularly in addressing the challenge of nocturnal acid breakthrough. Its novel formulation, leading to a prolonged pharmacokinetic profile, translates into a more durable and consistent pharmacodynamic effect on intragastric pH. For researchers and drug development professionals, this compound serves as a compelling example of how optimizing drug delivery and metabolism can lead to enhanced clinical efficacy in established therapeutic classes. Further long-term studies are warranted to fully elucidate its clinical benefits and safety profile in a broader patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. nth.nhs.uk [nth.nhs.uk]
- 6. lovisenbergsykehus.no [lovisenbergsykehus.no]
- 7. 24hr pH Monitoring Testing - GI Motility Disorders Unit | Western Sydney University [westernsydney.edu.au]
- 8. Parietal cell - Wikipedia [en.wikipedia.org]
- 9. Control of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Systematic review: Clinical effectiveness of interventions for the treatment of nocturnal gastroesophageal reflux - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGN-201904 in Gastric Acid Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-201904 is a novel, slowly-absorbed, acid-stable prodrug that is rapidly converted to omeprazole, a well-established proton pump inhibitor (PPI), in the systemic circulation. This unique pharmacokinetic profile provides a prolonged residence time of the active metabolite, leading to a more sustained and potent inhibition of gastric acid secretion compared to conventional PPIs. These characteristics make this compound a valuable tool for researchers studying the physiology and pharmacology of gastric acid secretion, as well as for professionals in drug development seeking to develop more effective treatments for acid-related disorders.
This document provides detailed application notes and protocols for utilizing this compound in various experimental models of gastric acid secretion.
Mechanism of Action
This compound, as a prodrug of omeprazole, ultimately targets the gastric H+/K+ ATPase, the proton pump responsible for the final step in acid secretion by parietal cells. Omeprazole, in its active form, covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to irreversible inhibition of the pump's activity. The prolonged systemic exposure to omeprazole achieved with this compound ensures that a greater proportion of both resting and newly synthesized proton pumps are inhibited over a 24-hour period.
Signaling Pathway of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. Key stimulants include histamine, acetylcholine, and gastrin, which bind to their respective receptors on the basolateral membrane of the parietal cell. This binding initiates intracellular signaling cascades involving cyclic AMP (cAMP) and Ca2+, ultimately leading to the translocation and activation of the H+/K+ ATPase at the apical membrane. This compound, through its active metabolite omeprazole, directly inhibits this final step of acid secretion.
Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data from a comparative clinical study of this compound-Z (600 mg/day) and esomeprazole (40 mg/day) in healthy male volunteers.[1]
Table 1: 24-Hour Intragastric pH on Day 5 [1]
| Parameter | This compound-Z | Esomeprazole | p-value |
| Median pH | 5.59 | 4.50 | <0.0001 |
| % Time pH ≥ 4 | 91.7% | 68.8% | <0.0001 |
| % Time pH ≥ 5 | 83.3% | 45.8% | <0.0001 |
Table 2: Nocturnal Intragastric pH on Day 5 [1]
| Parameter | This compound-Z | Esomeprazole | p-value |
| Median pH | 5.38 | 2.97 | <0.0001 |
| % Time pH ≥ 4 | 87.5% | 37.5% | <0.0001 |
| % Time pH ≥ 5 | 79.2% | 20.8% | <0.0001 |
Table 3: Nocturnal Acid Breakthrough (NAB) on Day 5 [1]
| Parameter | This compound-Z | Esomeprazole | p-value |
| Subjects with NAB | 25.0% | 100% | 0.0003 |
Experimental Protocols
In Vitro Studies
1. Isolated Rabbit Gastric Glands: Aminopyrine Accumulation Assay
This assay indirectly measures acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of stimulated gastric glands.
Protocol:
-
Isolation of Gastric Glands:
-
Euthanize a male New Zealand White rabbit and perfuse the stomach with saline.[2][3]
-
Dissect the gastric mucosa from the underlying muscle layers and mince it into small pieces.[2][3]
-
Digest the minced tissue with collagenase (1 mg/mL) in a shaking water bath at 37°C for 60-90 minutes.[2][3]
-
Filter the digest through a nylon mesh to separate the glands from undigested tissue.
-
Wash the isolated glands by centrifugation and resuspend in a suitable buffer (e.g., MEM).
-
-
Aminopyrine Accumulation Assay:
-
Pre-incubate the isolated gastric glands with varying concentrations of this compound or a vehicle control for a specified time.
-
Add a stimulant of acid secretion (e.g., histamine, carbachol, or forskolin) and [14C]-aminopyrine to the gland suspension.
-
Incubate the mixture at 37°C with gentle shaking for 30-60 minutes.
-
Separate the glands from the incubation medium by centrifugation through a layer of silicone oil.
-
Determine the radioactivity in the gland pellet and the supernatant using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) as an index of acid secretion.
-
2. H+/K+ ATPase Activity Assay
This biochemical assay directly measures the activity of the proton pump, the target of this compound's active metabolite.
Protocol:
-
Preparation of H+/K+ ATPase-enriched Microsomes:
-
Homogenize gastric mucosal scrapings (e.g., from rabbit or pig) in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+ ATPase.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Activity Assay:
-
Pre-incubate the microsomal preparation with various concentrations of activated this compound (omeprazole) or a vehicle control.
-
Initiate the enzymatic reaction by adding ATP in the presence of Mg2+ and K+.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid solution.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).[4] The absorbance is typically read at 660 nm.[5][6]
-
Calculate the percent inhibition of H+/K+ ATPase activity.
-
Caption: Workflow for in vitro evaluation of this compound's effect on gastric acid secretion.
In Vivo Studies
1. Pylorus-Ligated Rat Model
This classic model is used to assess the effect of a compound on basal gastric acid secretion. Ligation of the pylorus leads to the accumulation of gastric juice in the stomach.
Protocol:
-
Animal Preparation:
-
Fast adult rats (e.g., Wistar or Sprague-Dawley) for 18-24 hours with free access to water.[7]
-
Anesthetize the rats (e.g., with urethane or isoflurane).
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pylorus at the junction of the stomach and the duodenum, avoiding damage to the blood supply.[7]
-
Administer this compound or the vehicle control orally or intraperitoneally.
-
Suture the abdominal wall.
-
-
Sample Collection and Analysis:
-
After a set period (e.g., 4 hours), euthanize the rats.[7]
-
Clamp the esophagus and remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric contents to remove any solid debris.
-
Determine the pH and titrate the supernatant with 0.01 N NaOH to determine the total and free acidity.[7]
-
2. In Vivo Gastric pH Measurement in Conscious Rats
This method allows for the continuous monitoring of intragastric pH in freely moving animals, providing a more physiological assessment of acid secretion.
Protocol:
-
Animal Preparation and Catheter Implantation:
-
Surgically implant a gastric cannula into the stomach of the rat under anesthesia.
-
Allow the animal to recover from surgery.
-
-
pH Measurement:
-
On the day of the experiment, fast the rat but allow free access to water.
-
Introduce a pH microelectrode through the gastric cannula into the stomach lumen.
-
Record the basal intragastric pH for a defined period.
-
Administer this compound or the vehicle control.
-
Continue to monitor the intragastric pH for several hours to determine the onset, magnitude, and duration of the acid-suppressing effect.
-
Caption: Logical flow for conducting in vivo studies to assess the efficacy of this compound.
Conclusion
This compound represents a significant advancement in the field of gastric acid suppression. Its prolonged duration of action offers a superior pharmacological profile for both research and clinical applications. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to effectively evaluate the pharmacodynamic properties of this compound and other novel acid suppressants in preclinical models. These studies are crucial for elucidating the mechanisms of gastric acid secretion and for the development of next-generation therapies for acid-related gastrointestinal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 3. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. naspghan.org [naspghan.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for In Vivo Pharmacodynamic Studies of AGN-201904
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-201904 is a novel, acid-stable prodrug of omeprazole, a well-established proton pump inhibitor (PPI).[1][2] It is designed for chemically metered absorption throughout the small intestine, which provides a prolonged systemic exposure to its active metabolite, omeprazole.[1][2] This characteristic suggests the potential for more consistent and prolonged suppression of gastric acid compared to existing PPIs.[1][2] These application notes provide detailed protocols for conducting both clinical and preclinical in vivo pharmacodynamic studies to evaluate the efficacy of this compound in inhibiting gastric acid secretion.
Proton pump inhibitors as a class of drugs act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase enzyme system (H+/K+ ATPase), also known as the gastric proton pump, located in gastric parietal cells.[3][4] This enzyme is the final step in the secretion of gastric acid, making its inhibition a highly effective method for reducing stomach acidity.[3][4][5]
Mechanism of Action: Gastric Acid Secretion and PPI Inhibition
Gastric acid secretion is a process regulated by multiple signaling pathways that converge on the H+/K+ ATPase in parietal cells. The diagram below illustrates the key pathways involved and the mechanism of inhibition by proton pump inhibitors like omeprazole, the active metabolite of this compound.
Mechanism of gastric acid secretion and inhibition by this compound/omeprazole.
Clinical Pharmacodynamic Study Protocol
This protocol is based on a randomized, open-label, parallel-group study to compare the pharmacodynamics of this compound-Z with another PPI, such as esomeprazole, in healthy volunteers.[3]
Objective
To assess the effect of this compound on 24-hour intragastric pH compared to a standard PPI.
Experimental Workflow
References
- 1. Study of Anti-Ulcer Activity of a Drug Using Pylorus Ligation (Shay) Ray Model - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Omeprazole in Human Plasma Following Administration of AGN-201904
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative determination of omeprazole in human plasma samples following the administration of AGN-201904. This compound is a novel, acid-stable prodrug of omeprazole that is designed for slow absorption and rapid conversion to omeprazole in the systemic circulation, resulting in a prolonged plasma concentration profile.[1][2] The accurate measurement of plasma omeprazole concentrations is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of omeprazole in plasma.
Introduction
This compound is a proton pump inhibitor (PPI) and an omeprazole prodrug intended for the treatment of peptic ulcers and other acid-related disorders.[3] Its unique characteristic is its slow absorption and subsequent rapid conversion to the active drug, omeprazole, within the systemic circulation. This mechanism is designed to provide a more sustained and prolonged suppression of gastric acid compared to conventional omeprazole formulations.[1] A Phase I clinical study has demonstrated that this compound-Z, the sodium salt of this compound, leads to a more prolonged residence time of omeprazole in the plasma.[1]
The quantification of omeprazole in plasma is a crucial step in evaluating the pharmacokinetic profile of this compound. This involves determining key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). This application note details a robust LC-MS/MS method for this purpose, based on established analytical procedures for omeprazole quantification in human plasma.
Principle of the Method
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of omeprazole in human plasma. The procedure involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocol
Materials and Reagents
-
Omeprazole reference standard
-
Lansoprazole (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (e.g., Agilent, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
-
Analytical column: C18, 2.1 mm x 50 mm, 1.7 µm (or equivalent)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL lansoprazole).
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 mm x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 20 |
| 3.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for Omeprazole and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omeprazole | 346.1 | 197.9 | 25 |
| Lansoprazole (IS) | 370.1 | 252.1 | 27 |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 5: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 over the calibration range (e.g., 1-1000 ng/mL) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Matrix Effect | Consistent response in the presence of matrix components |
| Stability | Analyte stability under various storage and processing conditions |
Data Presentation
The quantitative data obtained from the analysis of plasma samples can be summarized in the following table.
Table 6: Pharmacokinetic Parameters of Omeprazole after this compound Administration
| Subject ID | Dose of this compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t₁/₂ (h) |
| 001 | ||||||
| 002 | ||||||
| 003 | ||||||
| ... | ||||||
| Mean | ||||||
| SD |
Visualizations
Caption: Conversion of this compound to omeprazole and its mechanism of action.
Caption: Workflow for omeprazole plasma concentration measurement.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of omeprazole in human plasma following the administration of the prodrug this compound. This protocol is suitable for use in pharmacokinetic studies and will aid researchers, scientists, and drug development professionals in the evaluation of this novel therapeutic agent. Adherence to proper method validation procedures is essential to ensure the generation of high-quality and reliable data.
References
- 1. Validation of an automated liquid chromatographic method for omeprazole in human plasma using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating Long-Term Effects of AGN-201904, a Novel Proton Pump Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AGN-201904-Z is a novel, slowly-absorbed, acid-stable pro-drug of omeprazole.[1][2] Its design facilitates a prolonged residence time in the plasma, leading to more consistent and sustained suppression of gastric acid compared to conventional proton pump inhibitors (PPIs) like esomeprazole.[1][2] This enhanced pharmacodynamic profile suggests potential for improved efficacy in acid-related disorders, particularly in managing nocturnal acid breakthrough.[1] While short-term studies have demonstrated its superior acid suppression, the long-term effects of continuous this compound administration have not been extensively studied. These application notes provide a framework for investigating the potential long-term consequences of this novel PPI, drawing upon the established class effects of long-term PPI use.
Proton pump inhibitors, as a class, are associated with a range of potential long-term adverse effects. These include an increased risk of fractures, kidney disease, enteric infections, and micronutrient deficiencies.[3][4][5][6] Given that this compound is a new formulation of omeprazole, it is crucial to systematically evaluate its long-term safety profile in comparison to existing PPIs.
Mechanism of Action and Signaling Pathway
This compound-Z is administered as an enteric-coated capsule and is designed for chemically metered absorption throughout the small intestine.[1] Following absorption, it is rapidly converted into its active form, omeprazole. Omeprazole, a substituted benzimidazole, is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi.[7][8][9] The activated sulfenamide form of omeprazole then forms a covalent disulfide bond with cysteine residues on the gastric H+, K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[7][8][10] The prolonged plasma residence time of omeprazole derived from this compound-Z leads to a more sustained inhibition of newly synthesized proton pumps.[1]
Figure 1: Mechanism of action of this compound-Z.
Quantitative Data from Short-Term Clinical Study
A randomized, open-label, parallel-group study was conducted in 24 healthy, Helicobacter pylori negative male volunteers to compare the pharmacodynamics and pharmacokinetics of this compound-Z (600 mg/day) with esomeprazole (40 mg/day) over 5 days.[1]
Table 1: Pharmacodynamic Comparison of this compound-Z and Esomeprazole [1]
| Parameter | Day 1 | Day 5 |
| Median Nocturnal pH | ||
| This compound-Z | Significantly Higher | Significantly Higher |
| Esomeprazole | ||
| % Time Nocturnal pH ≥ 4 | ||
| This compound-Z | Significantly Higher | > 2 times greater |
| Esomeprazole | ||
| % Time 24-h pH ≥ 5 | ||
| This compound-Z | Significantly Higher | Significantly Higher |
| Esomeprazole | ||
| Nocturnal Acid Breakthrough (NAB) | ||
| % Subjects with NAB | ||
| This compound-Z | 100% | 25.0% |
| Esomeprazole | 100% | 100% |
| Mean Duration of NAB | 2:49 min | Not Reported |
| Esomeprazole | 5:06 min | Not Reported |
Table 2: Pharmacokinetic Comparison of this compound-Z (as Omeprazole) and Esomeprazole [1]
| Parameter | Day 1 | Day 5 |
| Dwell Time at >50ng/ml | ||
| Omeprazole (from this compound-Z) | 10.5 h | 18.1 h |
| Esomeprazole | < 8 h | 8 h |
| Area Under the Curve (AUC) | ||
| Omeprazole (from this compound-Z) | Not Reported | Twice that of Esomeprazole |
| Esomeprazole | ||
| Apparent Half-life | ||
| Omeprazole (from this compound-Z) | Not Reported | 3.78 hours |
| Esomeprazole | Not Reported | 1.99 hours |
Potential Long-Term Effects of Proton Pump Inhibition
Long-term use of PPIs has been associated with various adverse effects, which should be considered in the long-term evaluation of this compound.
Figure 2: Potential long-term adverse effects of PPIs.
Experimental Protocols for Long-Term Studies
The following protocols are designed to investigate the long-term safety and efficacy of this compound.
Protocol 1: Long-Term, Randomized, Double-Blind, Comparative Safety and Efficacy Study
-
Objective: To evaluate the long-term safety and efficacy of this compound compared to a standard PPI (e.g., esomeprazole) in patients with erosive esophagitis or GERD.
-
Study Design: A multi-center, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Adult patients with a confirmed diagnosis of erosive esophagitis or symptomatic GERD.
-
Intervention:
-
Group 1: this compound (appropriate daily dose).
-
Group 2: Esomeprazole (standard daily dose).
-
-
Duration: 24 months.
-
Methodology:
-
Screening and Enrollment: Recruit and randomize eligible patients.
-
Baseline Assessments:
-
Endoscopy to assess the grade of esophagitis.
-
Symptom evaluation using a validated questionnaire (e.g., GERDQ).
-
Baseline blood and urine samples for renal function (serum creatinine, eGFR), serum magnesium, vitamin B12, and calcium levels.
-
Bone mineral density (BMD) assessment using dual-energy X-ray absorptiometry (DXA).
-
-
Follow-up Visits (every 6 months):
-
Symptom assessment.
-
Monitoring of adverse events.
-
Blood and urine sample collection for renal and micronutrient monitoring.
-
-
Annual Assessments:
-
Repeat endoscopy.
-
Repeat DXA scan.
-
-
Endpoint Analysis:
-
Primary Safety Endpoints: Incidence of renal adverse events, bone fractures, and clinically significant micronutrient deficiencies.
-
Primary Efficacy Endpoint: Maintenance of healing of erosive esophagitis and symptom resolution.
-
Secondary Endpoints: Incidence of enteric infections (Clostridioides difficile), changes in BMD, and patient-reported outcomes.
-
-
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Risks Associated With Long-term Use of Proton Pump Inhibitors and the Maintenance Treatment Modality for Patients With Mild Gastroesophageal Reflux Disease [jnmjournal.org]
- 5. mp.pl [mp.pl]
- 6. Review of the Long-Term Effects of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of AGN-201904 in Gastroesophageal Reflux Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, more severe complications such as erosive esophagitis. The mainstay of GERD treatment is the use of proton pump inhibitors (PPIs), which function by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. AGN-201904 is a novel, acid-stable, slowly absorbed pro-drug of omeprazole. This design allows for a prolonged systemic exposure to omeprazole, aiming to provide more consistent and sustained gastric acid suppression compared to conventional PPIs, particularly during the nighttime.[1][2]
These application notes provide a comprehensive overview of the available data on this compound and a detailed protocol for its evaluation in a preclinical model of GERD.
Mechanism of Action
This compound is a chemically modified version of omeprazole, designed for slow absorption along the gastrointestinal tract. Once absorbed into the bloodstream, it is rapidly converted into its active form, omeprazole. Omeprazole, a weak base, accumulates in the acidic environment of the parietal cell secretory canaliculi. There, it is converted to a reactive sulfenamide cation which forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inactivating the pump.[3][4][5] This prolonged systemic availability of the active metabolite from this compound is intended to block newly synthesized proton pumps over a longer period, thereby offering superior acid control.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from a Phase I, randomized, open-label, parallel-group study comparing this compound-Z (600 mg/day) with esomeprazole (40 mg/day) in 24 healthy male volunteers over 5 days.[1][2]
Table 1: 24-Hour and Nocturnal Median Intragastric pH
| Time Point | This compound-Z (Median pH) | Esomeprazole (Median pH) |
| Day 1 (24-h) | 4.8 | 3.9 |
| Day 5 (24-h) | 5.59 | 4.50 |
| Day 1 (Nocturnal) | 4.9 | 2.1 |
| Day 5 (Nocturnal) | 5.38 | 2.97 |
Table 2: Percentage of Time with Intragastric pH ≥ 4
| Time Point | This compound-Z (%) | Esomeprazole (%) |
| Day 1 (24-h) | 67 | 52 |
| Day 5 (24-h) | 78 | 64 |
| Day 1 (Nocturnal) | 71 | 35 |
| Day 5 (Nocturnal) | 79 | 38 |
Table 3: Percentage of Time with Intragastric pH ≥ 5
| Time Point | This compound-Z (%) | Esomeprazole (%) |
| Day 1 (24-h) | 54 | 36 |
| Day 5 (24-h) | 67 | 49 |
| Day 1 (Nocturnal) | 59 | 21 |
| Day 5 (Nocturnal) | 68 | 23 |
Table 4: Nocturnal Acid Breakthrough (NAB)
| Time Point | This compound-Z (% of Subjects with NAB) | Esomeprazole (% of Subjects with NAB) |
| Day 1 | 100 | 100 |
| Day 3 | 50.0 | 91.7 |
| Day 5 | 25.0 | 100 |
Experimental Protocols
While specific preclinical studies detailing the use of this compound in GERD models are not publicly available, a robust protocol can be designed based on its known pharmacology and established animal models of GERD. Oral dosing of this compound-Z in rats and dogs has been shown to result in a more prolonged systemic omeprazole concentration-time profile compared to omeprazole and esomeprazole. The following protocol describes a comparative efficacy study in a canine model of GERD.
Protocol: Evaluation of this compound in a Canine Model of Gastroesophageal Reflux
1. Objective: To assess the efficacy of this compound in reducing esophageal acid exposure and preventing esophageal mucosal injury in a canine model of GERD, in comparison to esomeprazole.
2. Animal Model:
-
Species: Beagle dogs (male or female), 1-2 years of age, weighing 10-15 kg.
-
Justification: Dogs are a well-established model for GERD research, with a gastrointestinal physiology that shares similarities with humans.
-
GERD Induction: A surgically-induced model of GERD can be created by myotomy of the lower esophageal sphincter (LES). This procedure reduces LES pressure and allows for increased reflux of gastric contents into the esophagus.
3. Experimental Design:
-
Groups (n=8 per group):
-
Group 1: Sham-operated control + Vehicle
-
Group 2: GERD model + Vehicle
-
Group 3: GERD model + this compound (dose to be determined based on pharmacokinetic studies)
-
Group 4: GERD model + Esomeprazole (e.g., 1.0 mg/kg, once daily)
-
-
Acclimation: Animals should be acclimated for at least 7 days prior to surgery.
-
Treatment Period: Daily oral administration for 14 consecutive days, starting 24 hours post-surgery.
4. Materials:
-
This compound
-
Esomeprazole
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Surgical instruments for myotomy
-
Esophageal pH monitoring system
-
Endoscopy equipment
-
Reagents for histological analysis (formalin, hematoxylin, and eosin)
5. Detailed Methodology:
-
LES Myotomy:
-
Anesthetize the dogs following a standard protocol.
-
Perform a midline laparotomy to expose the esophagogastric junction.
-
Create a longitudinal myotomy of approximately 3 cm in length across the LES, carefully avoiding perforation of the mucosa.
-
Suture the abdominal wall in layers.
-
Provide appropriate post-operative care, including analgesics.
-
The sham group will undergo the same surgical procedure without the myotomy.
-
-
Drug Administration:
-
Administer the assigned treatment orally once daily in the morning, 30-60 minutes before feeding.
-
-
24-Hour Esophageal pH Monitoring:
-
On day 13 of treatment, place a pH probe in the distal esophagus (5 cm above the LES).
-
Record esophageal pH continuously for 24 hours.
-
Analyze the data to determine the percentage of time the esophageal pH is below 4.0.
-
-
Endpoint Analysis (Day 15):
-
Anesthetize the animals and perform an endoscopic examination of the esophagus to macroscopically score the degree of esophagitis (e.g., using a 0-4 scoring system).
-
Euthanize the animals and collect the esophagus for histological analysis.
-
Fix esophageal tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E.
-
Microscopically evaluate for signs of esophagitis, such as basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.
-
6. Outcome Measures:
-
Primary: Percentage of time esophageal pH < 4.0 over a 24-hour period.
-
Secondary:
-
Macroscopic esophagitis score.
-
Histological scores for esophageal inflammation and injury.
-
General clinical observations and body weight.
-
References
- 1. Prospective Randomized Controlled Clinical Trial of the Long-Term Effects of Omeprazole on Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. jnmjournal.org [jnmjournal.org]
- 4. Pharmacology of acid suppression in the hospital setting: focus on proton pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Effect of AGN-201904 on Gastrin Levels
Introduction
AGN-201904 is a novel, orally bioavailable small molecule inhibitor of the cholecystokinin B receptor (CCKBR). The CCKBR, also known as the gastrin receptor, is a G-protein coupled receptor that plays a pivotal role in the regulation of gastric acid secretion, mucosal growth, and the proliferation of certain cell types upon binding its primary ligands, gastrin and cholecystokinin (CCK). Dysregulation of the gastrin/CCKBR signaling axis has been implicated in the pathophysiology of various gastrointestinal disorders, including Zollinger-Ellison syndrome and certain types of gastric and pancreatic cancers.
These application notes provide a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, with a specific focus on its impact on plasma gastrin levels. The following sections detail the compound's mechanism of action, present key experimental findings, and offer detailed protocols for researchers investigating its therapeutic potential.
Mechanism of Action & Signaling Pathway
This compound acts as a competitive antagonist at the CCKBR. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by gastrin. This inhibition leads to a disruption of the negative feedback loop that normally controls gastrin release from G-cells in the gastric antrum. Consequently, a transient, dose-dependent increase in circulating gastrin levels is anticipated as a pharmacodynamic response to receptor blockade.
Caption: this compound signaling pathway.
Summary of Preclinical Data
The following tables summarize the key in vitro and in vivo findings for this compound.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Value | Conditions |
| Binding Affinity (Ki) | 2.5 ± 0.4 nM | Human recombinant CCKBR, [³H]-Gastrin |
| Functional Inhibition (IC₅₀) | 15.8 ± 2.1 nM | HEK293 cells expressing hCCKBR, Calcium flux assay |
| Receptor Selectivity | >1000-fold | vs. CCKAR, M3, H2 receptors |
Table 2: In Vivo Pharmacodynamic Effect on Plasma Gastrin in Rodent Models
| This compound Dose (mg/kg, p.o.) | Peak Plasma Gastrin (pg/mL) at 2h | % Increase from Vehicle | AUC Gastrin (0-8h) (pg·h/mL) |
| Vehicle Control | 85 ± 12 | - | 680 ± 95 |
| 1 | 155 ± 25 | 82% | 1150 ± 180 |
| 5 | 340 ± 48 | 300% | 2550 ± 320 |
| 25 | 610 ± 75 | 618% | 4600 ± 550 |
| Data presented as Mean ± SEM, n=8 per group. |
Experimental Protocols
The following protocols are provided as a guide for assessing the pharmacodynamic effects of this compound.
Protocol: In Vivo Gastrin Response in Mice
This protocol details the procedure for evaluating the effect of orally administered this compound on plasma gastrin concentrations in a murine model.
Caption: Workflow for in vivo gastrin measurement.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
EDTA-coated microtubes
-
Aprotinin (protease inhibitor)
-
Refrigerated centrifuge
-
Validated Gastrin ELISA kit
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for a minimum of one week prior to the experiment.
-
Fasting: Fast mice for 4 hours before dosing. Ensure free access to water.
-
Dosing: Prepare this compound in the selected vehicle to the desired concentrations. Administer a single dose via oral gavage (p.o.). Include a vehicle-only control group.
-
Blood Collection: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8 hours post-dose), collect approximately 50-100 µL of blood via the submandibular vein.
-
Sample Preparation: Immediately transfer the blood into pre-chilled EDTA-coated microtubes containing aprotinin (to prevent gastrin degradation). Mix gently by inversion.
-
Plasma Separation: Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Storage: Carefully aspirate the plasma supernatant and transfer to new, labeled cryovials. Store immediately at -80°C until analysis.
-
Gastrin Quantification: Analyze gastrin concentrations in the plasma samples using a commercially available, validated gastrin ELISA kit, following the manufacturer's instructions.
Protocol: In Vitro Calcium Flux Assay for CCKBR Activity
This protocol measures the ability of this compound to inhibit gastrin-induced calcium mobilization in cells expressing the human CCKBR.
Materials:
-
HEK293 cell line stably expressing human CCKBR (hCCKBR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Gastrin-I (human)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with injection capability
Procedure:
-
Cell Plating: Seed the hCCKBR-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, according to the dye manufacturer's protocol.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle) to the wells and incubate for 20-30 minutes at room temperature.
-
Signal Measurement: Place the plate into a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject a pre-determined concentration of gastrin (typically the EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 120 seconds).
-
Data Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Determine the inhibitory effect of this compound by calculating the reduction in the gastrin-induced signal. Plot the percent inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | This compound-10 | 10 mg |
| This compound | This compound-50 | 50 mg |
For inquiries and custom orders, please contact our technical support team. This product is for research use only and is not intended for diagnostic or therapeutic applications.
Application Notes and Protocols for AGN-201904 Clinical Trials
These application notes provide a comprehensive overview of the experimental design for clinical trials involving AGN-201904, a novel proton pump inhibitor (PPI). The content is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an acid-stable prodrug of omeprazole, a well-established proton pump inhibitor.[1][2] Its sodium salt, this compound-Z, is designed for chemically metered absorption (CMA) throughout the small intestine, which contrasts with the rapid absorption of conventional omeprazole in the upper gastrointestinal tract.[1] Upon absorption into the systemic circulation, this compound is rapidly converted to its active form, omeprazole.[1][2] This design aims to prolong the plasma residence time of omeprazole, thereby providing a more sustained and consistent suppression of gastric acid.[1][2] The primary target of omeprazole is the H+, K+ ATPase (proton pump) in gastric parietal cells.[3][4] By covalently binding to this enzyme, omeprazole irreversibly inhibits the final step of gastric acid secretion.[4][5][6]
Preclinical and Clinical Rationale
The therapeutic efficacy of PPIs is related to the duration of time the drug is present in the blood above a certain threshold, rather than just the peak concentration.[1] Conventional PPIs have a relatively short plasma half-life, which can limit their effectiveness, particularly in controlling nocturnal acid breakthrough.[7] this compound was developed to address this limitation by providing a more prolonged systemic exposure to omeprazole.[1] Preclinical studies in rats and dogs have demonstrated that oral administration of this compound-Z results in a more extended systemic omeprazole concentration-time profile compared to dosing with omeprazole or esomeprazole.[1] This prolonged exposure is expected to lead to more effective and consistent 24-hour acid suppression, potentially offering improved clinical outcomes for patients with acid-related disorders.[1][2]
Phase I Clinical Trial Design
A randomized, open-label, parallel-group, investigator-blinded Phase I study was conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound-Z in comparison to esomeprazole.[1][2]
3.1. Study Objectives:
-
Primary Objective: To compare the effect of this compound-Z and esomeprazole on 24-hour intragastric pH.
-
Secondary Objectives: To assess the pharmacokinetic profiles of this compound-Z and its active metabolite, omeprazole, and to evaluate the safety and tolerability of this compound-Z.
3.2. Study Population: The study enrolled 24 healthy, Helicobacter pylori negative male volunteers.[1][2]
3.3. Treatment Regimen:
-
Test Arm: this compound-Z enteric-coated capsules (600 mg/day)
-
Control Arm: Esomeprazole delayed-release tablets (40 mg/day)
3.4. Key Assessments:
-
Pharmacodynamics: 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5.[1][2]
-
Pharmacokinetics: Blood levels of omeprazole and this compound-Z were measured.[1]
-
Biomarkers: Serum gastrin levels were also monitored.[1]
Data Presentation
The following tables summarize the key quantitative data from the Phase I clinical trial of this compound-Z versus esomeprazole.
Table 1: Median Intragastric pH [1]
| Time Point | This compound-Z (600 mg/day) | Esomeprazole (40 mg/day) |
| Day 5 (24-hour) | 5.59 | 4.50 |
| Day 5 (Nocturnal) | 5.38 | 2.97 |
Table 2: Percentage of Time with Intragastric pH ≥ 4 (Nocturnal) [1]
| Time Point | This compound-Z (600 mg/day) | Esomeprazole (40 mg/day) |
| Day 5 | >80% | <40% |
Table 3: Pharmacokinetic Parameters at Day 5 [1]
| Parameter | This compound-Z (Omeprazole from prodrug) | Esomeprazole |
| AUC | ~2x that of Esomeprazole | - |
| Apparent Half-life | 3.78 hours | 1.99 hours |
| Dwell time at >50ng/ml | 18.1 hours | 8 hours |
Table 4: Incidence of Nocturnal Acid Breakthrough (NAB) [1]
| Time Point | This compound-Z (600 mg/day) | Esomeprazole (40 mg/day) | p-value |
| Day 3 | 50.0% | 91.7% | non-significant |
| Day 5 | 25.0% | 100% | 0.0003 |
Experimental Protocols
Protocol 1: Phase I Clinical Trial Protocol for this compound-Z
1. Study Design: A randomized, open-label, parallel-group, investigator-blinded study. 2. Participant Selection:
- Inclusion Criteria: Healthy, non-smoking male volunteers, 18 years of age or older, negative for Helicobacter pylori.
- Exclusion Criteria: History of gastrointestinal disease, known infection with Helicobacter pylori, use of any prescription or over-the-counter antacid medication, pregnancy, and lactation.[8] 3. Randomization and Blinding: Participants are randomly assigned to one of the two treatment arms. The investigators assessing the outcomes are blinded to the treatment allocation. 4. Investigational Products and Dosing:
- This compound-Z: 600 mg enteric-coated capsules administered once daily for 5 days.
- Esomeprazole: 40 mg delayed-release tablets administered once daily for 5 days. 5. Study Procedures:
- Screening Visit: Informed consent, medical history, physical examination, and laboratory tests to confirm eligibility.
- Baseline (Day 0): 24-hour intragastric pH monitoring.
- Treatment Period (Days 1-5): Daily administration of the assigned investigational product.
- Assessment Days (Days 1, 3, and 5):
- Continuous 24-hour intragastric pH monitoring.
- Serial blood sampling for pharmacokinetic analysis of this compound-Z and omeprazole.
- Blood sampling for serum gastrin levels. 6. Outcome Measures:
- Primary Pharmacodynamic Endpoint: Median intragastric pH over 24 hours on Day 5.
- Secondary Pharmacodynamic Endpoints: Percentage of time with intragastric pH ≥ 4 and ≥ 5 over 24 hours, and during the nocturnal period on Days 1, 3, and 5. Incidence and duration of nocturnal acid breakthrough.
- Pharmacokinetic Endpoints: AUC, Cmax, and half-life of omeprazole.
- Safety Endpoints: Incidence of adverse events, changes in clinical laboratory values. 7. Statistical Analysis:
- Pharmacodynamic parameters are to be compared between the two groups using appropriate non-parametric tests (e.g., Mann-Whitney U test).
- The incidence of NAB is to be compared using Fisher's exact test or Chi-square test.
- A p-value of < 0.05 is to be considered statistically significant.
Mandatory Visualizations
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Novel approaches to inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Overcoming variability in acid suppression with AGN-201904
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN-201904, a novel proton pump inhibitor designed to overcome variability in acid suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from conventional proton pump inhibitors (PPIs)?
A1: this compound-Z is an acid-stable prodrug of omeprazole. Unlike conventional PPIs that are rapidly absorbed, this compound-Z is designed for slow, continuous absorption along the small intestine. This "chemically metered absorption" leads to a prolonged residence time of its active metabolite, omeprazole, in the bloodstream. This extended exposure of the proton pumps to the inhibitor results in more consistent and prolonged acid suppression, particularly during the night, thereby reducing the inter-individual variability often seen with other PPIs.
Q2: What is the primary mechanism of action of this compound?
A2: Once absorbed, this compound-Z is rapidly converted to omeprazole in the systemic circulation. Omeprazole, a substituted benzimidazole, is a proton pump inhibitor (PPI). It works by selectively and irreversibly inhibiting the H+/K+ ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells. This inhibition blocks the final step in gastric acid production, suppressing both basal and stimulated acid secretion.
Q3: How does this compound address the issue of nocturnal acid breakthrough (NAB)?
A3: Nocturnal acid breakthrough (NAB) is a common issue with conventional PPIs. This compound-Z demonstrates a significant reduction in NAB compared to esomeprazole. Its prolonged plasma residence time ensures that a sufficient concentration of the active inhibitor is present to suppress the proton pumps that are newly synthesized and activated overnight. Studies have shown a significantly lower proportion of subjects experiencing NAB and a shorter duration of NAB episodes with this compound-Z treatment.
Q4: Is the efficacy of this compound affected by CYP2C19 genetic polymorphisms?
A4: While the provided study on this compound-Z does not directly address CYP2C19 polymorphisms, it is important to note that its active metabolite is omeprazole. The metabolism of most PPIs, including omeprazole, is influenced by genetic variations in the CYP2C19 enzyme. Individuals who are poor metabolizers of CYP2C19 may have higher plasma concentrations of omeprazole, potentially leading to a greater degree of acid suppression. Conversely, extensive metabolizers might experience reduced efficacy.
Troubleshooting Guide
Issue 1: Higher than expected inter-individual variability in gastric pH.
-
Possible Cause: Differences in patient metabolism (e.g., CYP2C19 status), although this compound-Z is designed to reduce this variability.
-
Troubleshooting Steps:
-
Verify Dosing Regimen: Ensure the correct dosage (e.g., 600mg/day of this compound-Z) and administration schedule were followed.
-
Assess Patient Compliance: Confirm that the subjects adhered to the dosing schedule.
-
Pharmacokinetic Analysis: If feasible, measure plasma concentrations of omeprazole to assess for significant deviations from expected levels. The mean apparent half-life of omeprazole from this compound-Z has been reported to be approximately 3.78 hours after 5 days of dosing.
-
Consider Genetic Testing: If significant variability persists, consider genotyping for CYP2C19 polymorphisms to stratify the study population.
-
Issue 2: Inconsistent suppression of nocturnal acid secretion.
-
Possible Cause: While this compound-Z significantly reduces nocturnal acid breakthrough, complete elimination may not occur in all subjects.
-
Troubleshooting Steps:
-
Confirm NAB Definition: Ensure that Nocturnal Acid Breakthrough is correctly defined as a drop in gastric pH to <4.0 for at least one continuous hour during the overnight period.
-
Analyze 24-hour pH Data: Review the complete 24-hour intragastric pH recordings to assess the overall pattern of acid suppression. This compound-Z has been shown to maintain a median nocturnal pH significantly higher than esomeprazole.
-
Evaluate Dosing Time: While this compound-Z is designed for once-a-day dosing, the timing of administration relative to meals could be a factor, although less so than with traditional PPIs.
-
Data Presentation
Table 1: Comparison of Intragastric pH with this compound-Z vs. Esomeprazole
| Parameter | Day 1 | Day 5 |
| Median 24-h pH | ||
| This compound-Z | 4.8 | 5.6 |
| Esomeprazole | 4.1 | 4.6 |
| Median Nocturnal pH | ||
| This compound-Z | 4.9 | 5.4 |
| Esomeprazole | 3.6 | 4.2 |
| % Time with pH ≥ 4 (24-h) | ||
| This compound-Z | 65.5% | 78.9% |
| Esomeprazole | 54.7% | 63.8% |
| % Time with pH ≥ 4 (Nocturnal) | ||
| This compound-Z | 66.8% | 85.0% |
| Esomeprazole | 38.0% | 51.1% |
Data extracted from a study comparing 600mg/day this compound-Z with 40mg/day esomeprazole.
Table 2: Pharmacokinetic Parameters of Omeprazole from this compound-Z and Esomeprazole on Day 5
| Parameter | This compound-Z (Omeprazole) | Esomeprazole |
| Cmax (ng/mL) | ~1200 | ~1200 |
| AUC (ng·h/mL) | ~12000 | ~6000 |
| Apparent Half-life (hours) | 3.78 | 1.99 |
Data extracted from a study comparing 600mg/day this compound-Z with 40mg/day esomeprazole.
Experimental Protocols
Protocol: Assessment of Gastric Acid Suppression
This protocol is based on a randomized, open-label, parallel-group study design.
1. Subject Recruitment:
-
Enroll healthy, Helicobacter pylori negative male volunteers.
-
Obtain informed consent from all participants.
2. Study Design:
-
Randomize subjects into two groups:
-
Group A: this compound-Z enteric-coated capsules (600mg/day).
-
Group B: Esomeprazole delayed-release tablets (40mg/day).
-
-
Administer the assigned drug for 5 consecutive days.
3. Intragastric pH Monitoring:
-
Perform 24-hour intragastric pH recordings at baseline (before dosing) and on Day 1, Day 3, and Day 5 of treatment.
-
Use a calibrated pH monitoring system with a glass electrode.
4. Pharmacokinetic Analysis:
-
Collect serial blood samples at pre-dose and at 1, 2, 4, 8, 12, and 24 hours post-dose on Day 1 and Day 5.
-
Determine the plasma concentrations of this compound-Z, omeprazole, and esomeprazole using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
Calculate the median 24-hour and nocturnal pH.
-
Determine the percentage of time the intragastric pH is maintained at ≥ 3 and ≥ 4.
-
Assess the incidence and duration of nocturnal acid breakthrough (NAB).
-
Calculate pharmacokinetic parameters including Cmax, AUC, and half-life.
6. Safety Evaluation:
-
Monitor subjects for any adverse events through daily diaries and investigator assessments.
-
Perform physical examinations and routine laboratory analyses (hematology, biochemistry, and urinalysis) at baseline and at the end of the study.
Mandatory Visualizations
Technical Support Center: AGN-201904 Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the formulation of AGN-201904.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an acid-stable prodrug of omeprazole, a well-known proton pump inhibitor (PPI).[1] Its sodium salt is designated as this compound-Z. The primary mechanism of action involves the inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[2][3] Upon absorption into the systemic circulation, this compound is rapidly converted to its active form, omeprazole.[1]
Q2: How does the pharmacokinetic profile of this compound differ from other PPIs like esomeprazole?
This compound is designed for slow absorption along the small intestine, a feature described as "chemically metered absorption." This leads to a prolonged residence time of the active metabolite, omeprazole, in the plasma. The extended plasma concentration results in a more sustained and potent inhibition of gastric acid secretion, particularly during nighttime, compared to immediate-release PPIs like esomeprazole.[1][4]
Q3: Is an enteric coating necessary for the formulation of this compound, given that it is described as "acid-stable"?
This is a critical consideration in the formulation of this compound. While the molecule itself demonstrates greater stability in acidic environments compared to conventional PPIs, clinical studies have utilized enteric-coated capsules of this compound-Z.[1][5] The rationale for this dual approach is likely multifaceted:
-
Maximizing Bioavailability: An enteric coating ensures that 100% of the prodrug bypasses the harsh acidic environment of the stomach, preventing even minor degradation and maximizing the amount of drug available for absorption.
-
Controlled Release Location: The enteric coating can be designed to dissolve at a specific pH, ensuring that the prodrug is released in the optimal region of the small intestine for its intended slow absorption profile.
-
Consistency and Reliability: Using an enteric coating provides a robust formulation strategy that minimizes variability in drug exposure due to individual differences in gastric pH and emptying times.
Therefore, while this compound is acid-stable, an enteric coating is recommended to ensure consistent and optimal therapeutic performance.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility
Researchers may encounter difficulties in dissolving this compound for in vitro assays or pre-formulation studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-dependent solubility | Determine the pH-solubility profile of this compound. As a prodrug of a weak base, its solubility is expected to vary with pH. | Identification of the optimal pH range for dissolution. |
| Inadequate solvent system | For non-aqueous or co-solvent systems, screen a panel of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400). | Improved solubility for specific experimental needs. |
| Polymorphism | Characterize the solid-state properties of the this compound powder using techniques like DSC and XRD to identify different crystalline forms which may have different solubilities. | Understanding of the solid-state chemistry to ensure consistent solubility. |
Issue 2: Instability of the Formulation
Despite being acid-stable, this compound formulations may show degradation over time, especially in the presence of certain excipients or under specific storage conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excipient Incompatibility | Conduct compatibility studies with commonly used excipients. Mix this compound with individual excipients and store at accelerated stability conditions (e.g., 40°C/75% RH). Analyze for degradation products using a stability-indicating HPLC method. | Selection of compatible excipients that do not promote degradation. |
| Moisture-mediated Degradation | Incorporate a desiccant into the packaging or formulate with moisture-scavenging excipients. Ensure low moisture content of all formulation components. | Enhanced stability of the final product. |
| pH Shift in Formulation | For liquid or semi-solid formulations, ensure the buffering capacity is sufficient to maintain the optimal pH for stability. | Prevention of pH-related degradation. |
Issue 3: Challenges with Enteric Coating
Developing a robust enteric coating for this compound dosage forms (capsules or tablets) can present several technical hurdles.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Coating Brittleness/Cracking | Optimize the plasticizer (e.g., triethyl citrate, polyethylene glycol) concentration in the coating formulation. | A flexible and durable enteric coat that can withstand handling and packaging. |
| Incomplete Acid Resistance | Increase the coating thickness or apply a sub-coat to protect the drug from the acidic nature of some enteric polymers. | Prevention of premature drug release in acidic media. |
| Sticking or Agglomeration during Coating | Adjust the coating process parameters, such as spray rate, atomization pressure, and bed temperature. Incorporate anti-tacking agents like talc or glyceryl monostearate. | A smooth and uniform coating with minimal product loss. |
Data Summary
The following table summarizes the comparative efficacy of this compound-Z versus esomeprazole in a 5-day study in healthy volunteers.
| Parameter | This compound-Z (600 mg/day) | Esomeprazole (40 mg/day) | p-value |
| Median 24-h intragastric pH (Day 5) | 5.59 | 4.50 | <0.0001 |
| Median nocturnal intragastric pH (Day 5) | 5.38 | 2.97 | <0.0001 |
| % Time intragastric pH ≥ 4 (24-h, Day 5) | 87% | 58% | <0.0001 |
| % Time intragastric pH ≥ 4 (nocturnal, Day 5) | 83% | 38% | <0.0001 |
Data extracted from a study by Hunt et al.[1]
Experimental Protocols
1. Excipient Compatibility Study
-
Objective: To assess the compatibility of this compound with various pharmaceutical excipients.
-
Methodology:
-
Prepare binary mixtures of this compound and each excipient (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio.
-
Store the mixtures in sealed glass vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, texture).
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the presence of any degradation products.
-
A significant loss of this compound or the appearance of new degradation peaks indicates incompatibility.
-
2. In Vitro Dissolution Testing for Enteric-Coated Formulations
-
Objective: To evaluate the acid resistance and release profile of an enteric-coated this compound formulation.
-
Methodology:
-
Use a USP Type 2 dissolution apparatus (paddle method).
-
Acid Stage: Place the dosage form in 750 mL of 0.1 N HCl for 2 hours. The drug release should be minimal (typically less than 10%).
-
Buffer Stage: After 2 hours, add 250 mL of 0.2 M sodium phosphate buffer to the dissolution medium to adjust the pH to 6.8. Continue the dissolution testing for an additional 45-60 minutes.
-
Withdraw samples at appropriate time intervals and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The formulation should release the majority of the drug (typically greater than 80%) in the buffer stage.
-
Visualizations
Caption: Mechanism of action of orally administered this compound.
Caption: Troubleshooting workflow for this compound formulation.
References
Addressing potential off-target effects of long-term AGN-201904 use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using AGN-201904. The information addresses potential issues that may be encountered during long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound-Z is the sodium salt of this compound, which functions as an acid-stable prodrug of omeprazole, a well-characterized proton pump inhibitor (PPI).[1] Upon systemic circulation, this compound-Z is rapidly converted to omeprazole.[1] Omeprazole, a substituted benzimidazole, irreversibly inhibits the gastric H+/K+ ATPase (proton pump) in parietal cells.[2][3] This inhibition blocks the final step in gastric acid secretion, leading to a profound and prolonged reduction in stomach acidity.[2][4] The unique formulation of this compound-Z allows for a slower absorption and a longer plasma residence time of its active metabolite, omeprazole, compared to conventional PPIs like esomeprazole.[1][5]
Q2: Are there any known off-target effects specific to this compound?
Currently, there is no publicly available data detailing specific off-target effects of this compound beyond its intended activity as a proton pump inhibitor. As a prodrug of omeprazole, its pharmacological profile is expected to be primarily dictated by the actions of omeprazole. Any potential off-target effects would likely be consistent with those observed for other proton pump inhibitors.
Q3: What are the potential long-term consequences of profound acid suppression with this compound?
Long-term and potent suppression of gastric acid, a key feature of this compound, may lead to physiological adaptations and potential adverse effects similar to those associated with long-term use of other PPIs. These can include:
-
Gastric Mucosal Atrophy: Prolonged suppression of gastric acid can lead to hypergastrinemia, which in turn may cause progressive changes in the gastric mucosa, potentially leading to atrophic gastritis.[6]
-
Nutrient Malabsorption: The acidic environment of the stomach is crucial for the absorption of several nutrients. Long-term acid suppression may impair the absorption of vitamin B12, iron, calcium, and magnesium.[6]
-
Increased Risk of Infections: Gastric acid is a primary defense mechanism against ingested pathogens. Reduced acidity may increase susceptibility to enteric infections.
-
Fundic Gland Polyps: The development of fundic gland polyps has been observed with long-term PPI use.[6]
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Altered Drug Efficacy in Long-Term Animal Studies
Q: We are observing an unexpected phenotype (e.g., weight loss, altered metabolism) or reduced efficacy of a co-administered drug in our long-term this compound preclinical study. How can we troubleshoot this?
A: This could be related to the profound and sustained gastric acid suppression by this compound.
-
Initial Assessment:
-
Confirm Dosing and Formulation: Verify the correct dosage and administration protocol for this compound.
-
Monitor Animal Health: Closely monitor general health parameters, including body weight, food and water intake, and stool consistency.
-
Review Co-administered Drugs: If other drugs are being used, assess if their absorption or metabolism is pH-dependent. The elevated gastric pH induced by this compound can alter the bioavailability of other compounds.
-
-
Experimental Steps:
-
Assess Nutrient Levels: Collect blood samples to analyze levels of vitamin B12, iron, calcium, and magnesium.
-
Evaluate Gastric pH: If feasible, measure the gastric pH of the animals to confirm the extent of acid suppression.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological analysis of the gastric mucosa to check for signs of atrophy or inflammation.
-
Issue 2: Variability in Experimental Results
Q: We are observing significant inter-individual variability in our experimental outcomes with this compound. What could be the cause?
A: While this compound is designed to reduce inter-individual variability compared to other PPIs, some factors can still contribute to variations.[1]
-
Potential Causes:
-
Genetic Polymorphisms: Metabolism of omeprazole, the active metabolite of this compound, can be influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2C19.[4]
-
Differences in Diet: The composition of the diet can influence gastric pH and the rate of gastric emptying, potentially affecting drug absorption and efficacy.
-
Underlying Health Status: Unforeseen health issues in individual animals can impact drug metabolism and response.
-
-
Recommendations:
-
Genotyping: If significant variability persists, consider genotyping the animals for relevant CYP450 enzymes.
-
Standardized Diet: Ensure all animals are on a strictly controlled and standardized diet.
-
Health Screening: Implement a more rigorous health screening protocol before and during the study.
-
Data Presentation
Table 1: Comparison of Gastric Acid Suppression between this compound-Z and Esomeprazole in Healthy Male Volunteers
| Parameter | Day 1 | Day 5 |
| Median Nocturnal pH | This compound-Z: Significantly higher | This compound-Z: Significantly higher (p<0.0001) |
| Esomeprazole: Lower | Esomeprazole: Lower | |
| Nocturnal Time with pH ≥ 4 | This compound-Z: 1.8 times greater | This compound-Z: 2.2 times longer |
| Esomeprazole: Lower | Esomeprazole: Shorter | |
| 24-h Time with pH ≥ 4 | Not specified | This compound-Z: 1.5 times longer |
| Esomeprazole: Shorter | ||
| AUC of Omeprazole | Not specified | This compound-Z: Twice that of esomeprazole |
| Esomeprazole: Lower | ||
| Data sourced from a study comparing this compound-Z (600mg/day) and esomeprazole (40mg/day) for 5 days.[1][5] |
Experimental Protocols
Protocol: Assessment of Gastric Mucosal Atrophy in a Rodent Model
Objective: To evaluate the long-term effects of this compound on the gastric mucosa.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing Regimen: Administer this compound daily via oral gavage for an extended period (e.g., 3-6 months). Include a vehicle control group and a positive control group (e.g., high-dose omeprazole).
-
Sample Collection:
-
At designated time points, euthanize a subset of animals.
-
Collect blood via cardiac puncture for serum gastrin level analysis using an ELISA kit.
-
Dissect the stomach and fix it in 10% neutral buffered formalin.
-
-
Histopathological Analysis:
-
Process the fixed stomach tissue for paraffin embedding.
-
Section the gastric corpus and antrum.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Perform special stains (e.g., Giemsa) to rule out Helicobacter pylori infection.
-
-
Evaluation:
-
A board-certified veterinary pathologist should blindly score the stained sections for:
-
Inflammation (mononuclear and polymorphonuclear cells)
-
Glandular atrophy
-
Intestinal metaplasia
-
Parietal and chief cell numbers
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
Technical Support Center: Enhancing Omeprazole Bioavailability with AGN-201904
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of AGN-201904 to improve the bioavailability of omeprazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve omeprazole's bioavailability?
A1: this compound is an acid-stable prodrug of omeprazole.[1][2] Unlike omeprazole, which is acid-labile and requires enteric coating to prevent degradation in the stomach, this compound is designed to be slowly absorbed and then rapidly converted to omeprazole in the systemic circulation.[1][2] This mechanism avoids the premature degradation of omeprazole in the acidic environment of the stomach, leading to a more prolonged and predictable systemic exposure to the active drug.[1] This prolonged residence time of omeprazole in the plasma allows for more effective inhibition of the proton pumps.[1]
Q2: What are the main advantages of using this compound compared to standard omeprazole formulations?
A2: The primary advantages of this compound include:
-
Prolonged Acid Suppression: this compound provides a significantly greater and more prolonged suppression of gastric acid compared to standard proton pump inhibitors (PPIs) like esomeprazole.[1][2]
-
Improved Nocturnal Acid Control: It is particularly effective in controlling nocturnal acid breakthrough, a common issue with conventional PPIs.[1]
-
Reduced Inter-individual Variability: The prolonged residence time of the active metabolite should lead to less variability in therapeutic response among individuals.[1]
-
Potential for True Once-a-Day Dosing: Its extended pharmacodynamic profile suggests it could be a true once-a-day treatment for acid-related disorders.[1][2]
Q3: What is the mechanism of action for this compound?
A3: this compound is a pro-PPI (pro-proton pump inhibitor). After oral administration, the acid-stable this compound is slowly absorbed from the gastrointestinal tract into the systemic circulation. In the bloodstream, it undergoes rapid conversion to its active form, omeprazole. Omeprazole, a substituted benzimidazole, then targets the H+/K+ ATPase enzyme system (the proton pump) in the gastric parietal cells. It forms a covalent bond with cysteine residues on the proton pump, irreversibly inactivating it and thereby inhibiting the secretion of gastric acid.[1][3]
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound-Z and Esomeprazole in Healthy Male Volunteers
| Parameter | This compound-Z (600 mg/day) - Day 5 | Esomeprazole (40 mg/day) - Day 5 |
| Active Metabolite | Omeprazole | Esomeprazole |
| AUC (Area Under the Curve) | Twice that of esomeprazole | - |
| Apparent Half-life (t½) | 3.78 hours | 1.99 hours |
| Dwell time at >50ng/ml | 18.1 hours | 8 hours |
Data sourced from a Phase I clinical trial involving healthy Helicobacter pylori negative male volunteers.[1]
Table 2: Comparative Pharmacodynamics of this compound-Z and Esomeprazole (Day 5)
| Parameter | This compound-Z (600 mg/day) | Esomeprazole (40 mg/day) | p-value |
| 24-h Median pH | Significantly higher | - | <0.0001 |
| Median Nocturnal pH | Significantly higher | - | <0.0001 |
| % Subjects with at least 12h at pH ≥5 | 100% (12/12) | 25% (3/12) | <0.001 |
| % Subjects with at least 16h at pH ≥4 | 91.7% (11/12) | 8.3% (1/12) | <0.0001 |
Data reflects 24-hour intra-gastric pH recordings.[1]
Experimental Protocols
Protocol: Comparative Bioavailability Study of this compound vs. Enteric-Coated Omeprazole in a Canine Model
1. Objective: To compare the pharmacokinetic profiles of omeprazole following oral administration of this compound and a standard enteric-coated omeprazole formulation.
2. Study Design: A randomized, two-way crossover study in healthy male Beagle dogs.
3. Animals: 6 healthy male Beagle dogs, weighing 10-15 kg. Animals are fasted overnight prior to dosing.
4. Dosing:
- Treatment A: Single oral dose of this compound (e.g., in an enteric-coated capsule). The dose should be equivalent to a standard omeprazole dose based on molar mass.
- Treatment B: Single oral dose of enteric-coated omeprazole capsules.
- A washout period of at least one week should be observed between treatments.
5. Blood Sampling:
- Collect 2 mL of venous blood into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Centrifuge blood samples at 3000 rpm for 10 minutes to separate plasma.
- Store plasma samples at -80°C until analysis.
6. Bioanalytical Method:
- Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of omeprazole in canine plasma.
- The method should include a suitable internal standard.
- Key validation parameters: linearity, accuracy, precision, selectivity, and stability.
7. Pharmacokinetic Analysis:
- Calculate the following pharmacokinetic parameters for omeprazole for both treatments using non-compartmental analysis:
- Cmax (Maximum plasma concentration)
- Tmax (Time to reach Cmax)
- AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
- AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
- t½ (Elimination half-life)
- Perform statistical analysis (e.g., ANOVA) to compare the parameters between the two treatment groups.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of omeprazole after this compound administration.
-
Question: We are observing significant inter-subject variability in our pharmacokinetic study. What could be the cause?
-
Answer:
-
Food Effects: Ensure strict adherence to fasting protocols. The presence of food can alter gastrointestinal transit time and absorption.
-
Formulation Integrity: Verify the integrity and consistency of your this compound formulation. For solid dosage forms, ensure uniform drug content and consistent dissolution profiles.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and absorption. Monitor animal health closely throughout the study.
-
Metabolic Differences: While this compound is designed to reduce variability, inherent differences in metabolic enzyme activity (e.g., cytochrome P450) can still contribute to some variation.
-
Issue 2: Lower than expected bioavailability of omeprazole from this compound.
-
Question: Our results show a lower AUC for omeprazole from this compound than anticipated. What should we investigate?
-
Answer:
-
Incomplete Conversion: The conversion of the prodrug to omeprazole may be incomplete. Investigate the in vitro stability of this compound in plasma and liver microsomes to assess its conversion rate.
-
First-Pass Metabolism of the Prodrug: While designed to be more stable, the prodrug itself might be subject to some degree of first-pass metabolism.
-
Formulation Dissolution: If using a solid dosage form, poor dissolution of the this compound formulation can limit its absorption. Conduct in vitro dissolution studies under relevant pH conditions.
-
Analytical Method Issues: Ensure your bioanalytical method is accurately quantifying omeprazole and that there is no interference from the prodrug or its other metabolites.
-
Issue 3: Difficulty in developing a stable formulation for this compound.
-
Question: We are facing challenges with the stability of our liquid this compound formulation for oral dosing. What are some alternative approaches?
-
Answer:
-
pH Optimization: Although acid-stable, the long-term stability of this compound in a liquid formulation may still be pH-dependent. Conduct a pH-stability profile to identify the optimal pH for the formulation.
-
Solid Dispersions: Consider preparing a solid dispersion of this compound with a hydrophilic carrier to improve its stability and dissolution.
-
Encapsulation: For preclinical studies, encapsulation in enteric-coated hard gelatin capsules can provide a stable and easy-to-administer dosage form.[1]
-
Excipient Compatibility: Perform compatibility studies with commonly used pharmaceutical excipients to identify any potential interactions that could degrade the prodrug.
-
Visualizations
References
Mitigating rebound acid hypersecretion after AGN-201904 cessation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating Compound X and mitigating the potential for rebound acid hypersecretion upon its cessation.
Troubleshooting Experimental Issues
This section addresses common problems that may arise during your in-vitro and in-vivo experiments with Compound X.
| Problem | Potential Cause | Suggested Solution |
| High variability in gastric pH measurements post-cessation. | Inconsistent fasting times for animal subjects. | Ensure all subjects have a standardized and consistent fasting period before pH measurement to minimize variability due to food intake. |
| Inaccurate placement of the pH probe. | Verify the correct anatomical placement of the pH probe in the stomach of the animal model. Consider using imaging guidance for initial placements. | |
| Unexpectedly low levels of gastrin after Compound X withdrawal. | The washout period is too short for the expected physiological response. | Extend the washout period post-Compound X cessation. Gastrin levels may take several days to peak in response to the loss of acid suppression. |
| Issues with the gastrin ELISA kit. | Validate the ELISA kit with positive and negative controls. Check for expired reagents and ensure proper sample handling and storage. | |
| Inconsistent parietal cell proliferation rates in histological samples. | Variability in tissue fixation and processing. | Standardize the fixation time and protocol for all gastric tissue samples to ensure consistent staining and morphological assessment. |
| Subjective quantification of cell numbers. | Employ automated image analysis software for unbiased and consistent quantification of parietal cell numbers from histological slides. | |
| Difficulty in isolating primary parietal cells for in-vitro studies. | Suboptimal enzymatic digestion of gastric tissue. | Optimize the concentration and incubation time of collagenase and other digestive enzymes. Titrate to achieve a high yield of viable single cells. |
| Contamination with other cell types. | Use a density gradient centrifugation step or magnetic-activated cell sorting (MACS) with a parietal cell-specific marker to enrich the cell population. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding rebound acid hypersecretion following the cessation of Compound X.
Q1: What is the proposed mechanism for rebound acid hypersecretion observed after discontinuing Compound X?
A1: The leading hypothesis is that prolonged acid suppression with Compound X leads to a compensatory increase in serum gastrin levels. Gastrin is a hormone that stimulates the growth and acid-producing capacity of parietal cells in the stomach. Upon abrupt cessation of Compound X, the elevated number of hyper-stimulated parietal cells results in a temporary period of excessive acid secretion before homeostasis is restored.
Q2: How long does the period of rebound acid hypersecretion typically last in preclinical models?
A2: The duration can vary depending on the animal model, the dose, and the duration of Compound X administration. In rodent models, rebound acid hypersecretion is often observed within 2-4 days of cessation and can last for up to 7-10 days before returning to baseline levels.
Q3: What are the key biomarkers to monitor when assessing rebound acid hypersecretion?
A3: The primary biomarkers to monitor include intragastric pH, serum gastrin levels, and histological evidence of parietal cell hyperplasia. Quantitative analysis of H+/K+ ATPase expression in gastric tissue can also provide valuable insights.
Q4: Are there any recommended strategies to mitigate rebound acid hypersecretion in an experimental setting?
A4: A dose-tapering strategy is the most common approach to mitigate rebound effects. Gradually decreasing the dose of Compound X over a set period before complete withdrawal can allow for a more gradual physiological adaptation and reduce the severity of the acid rebound.
Experimental Protocols
Measurement of Intragastric pH in a Rodent Model
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 18 hours with free access to water.
-
Compound X Administration: Administer Compound X or vehicle control orally for 14 consecutive days.
-
Cessation and Measurement: On day 15, cease administration. At 48 hours post-cessation, anesthetize the rats.
-
pH Probe Insertion: Carefully insert a micro-pH probe into the stomach.
-
Data Recording: Record the intragastric pH for a period of 30 minutes to obtain a stable reading.
Quantification of Serum Gastrin Levels
-
Sample Collection: Collect blood samples via cardiac puncture from anesthetized rats at the time of sacrifice.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum supernatant.
-
ELISA Assay: Use a commercially available rat gastrin ELISA kit. Follow the manufacturer's instructions for sample dilution, incubation times, and plate reading.
-
Data Analysis: Calculate gastrin concentrations based on the standard curve generated.
Visualizations
Caption: Signaling pathway of rebound acid hypersecretion.
Caption: In-vivo experimental workflow.
Caption: Troubleshooting logic for pH variability.
Troubleshooting AGN-201904 stability and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN-201904.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an acid-stable, slowly absorbed pro-drug of omeprazole, a well-known proton pump inhibitor (PPI). Once in the systemic circulation, this compound is rapidly converted to its active form, omeprazole.[1] Omeprazole acts by irreversibly inhibiting the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[2][3] This inhibition is the final step in gastric acid secretion, leading to a profound and prolonged reduction in stomach acid production.[3]
2. What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored under the following conditions:
| Storage Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
3. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO. For in vivo studies, a common formulation involves dissolving the compound first in a small amount of DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or PBS.
Recommended storage for stock solutions is as follows:
| Storage Duration | Temperature |
| Short-term (days to weeks) | 0 - 4°C |
| Long-term (months) | -20°C |
4. I am observing unexpected degradation of my this compound sample. What are the likely causes?
As a pro-drug of omeprazole, this compound's stability can be influenced by factors that affect omeprazole. Omeprazole is known to be labile in acidic conditions and susceptible to oxidative and photolytic degradation. Exposure of your this compound samples to strong acids, oxidizing agents, or prolonged light may lead to degradation. It is also crucial to adhere to the recommended storage conditions for both the solid compound and its solutions.
5. How can I assess the stability of my this compound samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used to quantify the amount of intact this compound and detect the presence of any degradation products. A detailed experimental protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of this compound-Z (the sodium salt of this compound) from a clinical study in healthy volunteers. This data can serve as a reference for expected in vivo performance.
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound-Z (600 mg/day) vs. Esomeprazole (40 mg/day) on Day 5
| Parameter | This compound-Z | Esomeprazole |
| Pharmacodynamics | ||
| Median 24-h intragastric pH | Significantly higher (p<0.0001) | - |
| Median nocturnal intragastric pH | Significantly higher (p<0.0001) | - |
| % Time with intragastric pH ≥ 4 (24-h) | 1.5 times higher | - |
| % Time with intragastric pH ≥ 5 (24-h) | 1.7 times higher | - |
| % Time with intragastric pH ≥ 4 (nocturnal) | 2.2 times higher | - |
| % Time with intragastric pH ≥ 5 (nocturnal) | 2.9 times higher | - |
| Pharmacokinetics | ||
| AUC of Omeprazole | Twice that of esomeprazole | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC or LC-MS/MS system with a suitable detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN:Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period. Also, expose the stock solution to the same temperature.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS/MS method. A validated LC-MS/MS method has been used to determine this compound concentrations in plasma.[4]
-
Example HPLC Conditions (starting point, optimization required):
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with A) 0.1% Formic acid in Water and B) Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 302 nm for omeprazole)
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound in each stress condition.
-
Identify and characterize the major degradation products using mass spectrometry (MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Assess the peak purity of the this compound peak in the presence of its degradation products to demonstrate the specificity of the analytical method.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. Stability indicating RP-HPLC method for simultaneous determination of omeprazole and aspirin in the presence of salicylic acid as degradation product | Semantic Scholar [semanticscholar.org]
- 4. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
Factors influencing the conversion of AGN-201904 to omeprazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conversion of AGN-201904 to omeprazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Omeprazole in vitro | Absence of necessary enzymes. This compound is a prodrug that is rapidly hydrolyzed to omeprazole in the systemic circulation.[1][2] In vitro models may lack the specific esterases or other hydrolyzing enzymes present in blood. | Supplement the in vitro system with plasma or serum from the relevant species (e.g., human, rat, dog) to introduce the necessary enzymes. Consider using liver microsomes as an alternative source of metabolic enzymes, although systemic circulation is the primary site of conversion. |
| Instability of this compound under experimental conditions. | While this compound is acid-stable, its stability under other conditions (e.g., extreme pH, temperature, presence of certain solvents) should be verified.[2][3] Ensure that the experimental buffer and temperature are appropriate. | |
| High Variability in Omeprazole Concentration Between Samples | Inconsistent timing of sample collection. The conversion of this compound is rapid once it reaches the bloodstream.[1] | Standardize the time points for blood sample collection post-administration to ensure consistency across all experimental subjects. |
| Inter-individual differences in metabolism. | Use a sufficient number of subjects to account for biological variability. If possible, phenotype subjects based on relevant metabolic enzyme activity. | |
| Difficulty in Detecting this compound in Plasma Samples | Extensive and rapid conversion to omeprazole. Following administration, the concentration of the parent drug, this compound, is very low compared to omeprazole.[1] | Use a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a low limit of quantitation (e.g., 0.5 ng/mL).[1] |
| Improper sample handling and storage. | Store samples at -20°C for long-term stability to prevent degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it converted to omeprazole?
A1: this compound is an acid-stable prodrug of omeprazole, also known as a pro-proton pump inhibitor (pro-PPI).[1][4][5] It is designed for slow, chemically metered absorption throughout the small intestine.[1] After absorption into the systemic circulation (bloodstream), it is rapidly hydrolyzed to the active drug, omeprazole.[1][2] This mechanism provides a prolonged systemic exposure to omeprazole compared to direct administration of omeprazole.[1]
Q2: What are the primary factors influencing the conversion rate?
A2: The primary factor is the presence of hydrolyzing enzymes in the systemic circulation. The conversion is a rapid enzymatic process that occurs post-absorption.[1] While specific enzymes are not detailed in the provided literature, plasma esterases are likely involved. The rate is also dependent on the absorption rate of this compound from the gastrointestinal tract.
Q3: Why is this compound considered "acid-stable"?
A3: this compound is designed to be stable in the acidic environment of the stomach.[2][3] This stability prevents its premature degradation, allowing it to pass through the stomach and be absorbed in the small intestine. This is a key feature that distinguishes it from omeprazole itself, which requires an enteric coating to protect it from stomach acid.[3]
Q4: What is the expected ratio of this compound to omeprazole in the blood after administration?
A4: The concentration of omeprazole in the blood is expected to be significantly higher than that of this compound. In a clinical study, after 5 days of dosing, the mean maximum concentration (Cmax) of this compound-Z was only 1% of the Cmax of omeprazole, and the mean area under the curve (AUC) was only 0.3% of the omeprazole AUC, indicating extensive conversion.[1]
Q5: What analytical methods are recommended for quantifying this compound and omeprazole?
A5: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of this compound and omeprazole in biological matrices like blood or plasma.[1] This method offers the high sensitivity and specificity required to detect the low concentrations of the prodrug and accurately measure the resulting omeprazole.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound-Z and its active metabolite, omeprazole, from a clinical study involving healthy volunteers.
| Parameter | This compound-Z | Omeprazole (from this compound-Z) | Esomeprazole (for comparison) |
| Dose | 600 mg/day | N/A | 40 mg/day |
| Time to Peak (Tmax) | N/A | 4.17 - 4.67 hours | N/A |
| Apparent Half-life (t1/2) | N/A | 3.78 - 4.53 hours | ~1 - 2 hours |
| AUC (Day 5) | Very low (0.3% of omeprazole AUC) | ~2x that of esomeprazole | N/A |
| Cmax (Day 5) | Very low (1% of omeprazole Cmax) | N/A | N/A |
Data adapted from a study in healthy male volunteers.[1]
Experimental Protocols
Pharmacokinetic Analysis of this compound and Omeprazole in Blood
This protocol is based on the methodology used in a clinical study of this compound-Z.[1]
1. Objective: To determine the concentration-time profiles of this compound and omeprazole in blood following oral administration of this compound.
2. Materials:
- This compound
- Reference standards for this compound and omeprazole
- Anticoagulant (e.g., EDTA) blood collection tubes
- Centrifuge
- LC-MS/MS system
- Solvents and reagents for sample preparation and mobile phase (LC-MS grade)
3. Procedure:
- Sample Collection:
- Collect blood samples at predetermined time points before and after administration of this compound (e.g., pre-dose, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]
- Collect blood in tubes containing an anticoagulant.
- Process the blood to obtain plasma by centrifugation.
- Store plasma samples at -20°C or lower until analysis.
- Sample Preparation:
- Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma samples.
- Reconstitute the extracted samples in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
- Develop and validate a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of this compound and omeprazole.
- The lower limit of quantitation should be sufficiently low to detect the prodrug (e.g., 0.5 ng/mL).[1]
- Use a suitable internal standard for accurate quantification.
- Data Analysis:
- Calculate the concentrations of this compound and omeprazole in each sample using a calibration curve.
- Use a model-independent approach to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[1]
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Caption: Logical pathway of this compound conversion to omeprazole.
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | ATPase | TargetMol [targetmol.com]
Adjusting AGN-201904 protocols for different research models
Welcome to the technical support center for AGN-201904 protocols. This resource is designed to assist researchers, scientists, and drug development professionals in adapting and troubleshooting this compound and its active metabolite, omeprazole, for various research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to omeprazole?
A1: this compound is a pro-drug of omeprazole, a well-known proton pump inhibitor (PPI). This means that this compound is administered in an inactive form and is then converted into its active form, omeprazole, within the body. This design allows for a slower, more controlled release and absorption of omeprazole, leading to a prolonged suppression of gastric acid.
Q2: What is the primary mechanism of action for this compound's active form, omeprazole?
A2: Omeprazole, the active metabolite of this compound, is a proton pump inhibitor (PPI) that works by irreversibly blocking the H+/K+ ATPase enzyme, also known as the gastric proton pump, in parietal cells.[1] This inhibition prevents the final step in gastric acid secretion. While primarily known for this gastric effect, research has also explored its potential anti-tumor effects in various cancer pathologies.[1]
Q3: Can this compound or omeprazole be used in in vitro cell culture experiments?
A3: Yes, the active form, omeprazole, has been used in numerous in vitro studies with various cell lines. For instance, it has been shown to inhibit cell proliferation and induce G0/G1 cell cycle arrest in Barrett's esophagus cells.[2] It has also been observed to have a cytostatic effect on certain colon cancer cell lines.[3]
Q4: What are the typical concentrations of omeprazole used in cell culture studies?
A4: The effective concentration of omeprazole can vary significantly depending on the cell line and the experimental endpoint. Studies have reported using a range from approximately 10 µM to 200 µM.[2] It is crucial to perform a dose-response or "kill curve" experiment to determine the optimal concentration for your specific cell line and assay.[4][5]
Q5: Are there established protocols for using omeprazole in animal models?
A5: Yes, omeprazole has been used in various animal models, including rats and mice, to study its effects on gastric acid secretion and other physiological processes.[6][7] The dosage and administration route will depend on the specific research question and animal model.
Q6: What are some potential off-target effects or challenges to consider when using PPIs in research?
A6: A key challenge in the pharmacological evaluation of PPIs is distinguishing between their intended irreversible inhibition of the H+/K+-ATPase and potential off-target effects on other similar ATPases, such as Na+/K+-ATPase and Ca2+-ATPase.[] Additionally, long-term use in vivo can lead to side effects like rebound acid secretion upon discontinuation and potential nutrient deficiencies.[1]
Troubleshooting Guides
In Vitro Model Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High variability in cell viability assays | Uneven cell plating, edge effects in multi-well plates, or inconsistent drug concentration. | Ensure uniform cell seeding density. Avoid using the outermost wells of the plate. Prepare drug dilutions carefully and randomize the layout of different concentrations on the plate.[9] |
| No observable effect of omeprazole on cells | Drug concentration is too low. The cell line is resistant. The drug has degraded. | Perform a dose-ranging study with a wide concentration range (e.g., 1 nM to 100 µM) to determine the responsive range.[9][10] Verify the drug's activity with a positive control cell line if available. Prepare fresh drug solutions for each experiment. |
| Unexpected cell death at low concentrations | The cell line is highly sensitive. Contamination of cell culture or drug stock. | Re-run the experiment with a lower concentration range. Check for contamination in your cell cultures and reagents. |
| Difficulty dissolving omeprazole for in vitro use | Omeprazole has limited solubility in aqueous solutions. | Prepare a stock solution in a suitable solvent like DMSO and then dilute it in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells. |
In Vivo Model Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Lack of expected physiological response (e.g., reduced gastric acidity) | Incorrect dosage or administration route. The drug is not being properly absorbed. | Review literature for appropriate dosage and administration routes for your specific animal model.[6][7] For oral administration, ensure the formulation protects the drug from degradation in the stomach's acidic environment.[7] |
| Adverse effects in animals (e.g., weight loss, lethargy) | The dose is too high, leading to toxicity. Off-target effects of the drug. | Reduce the dosage and monitor the animals closely. If adverse effects persist, consider alternative administration routes or formulations. |
| Variability in response between animals | Differences in animal age, weight, or health status. Inconsistent drug administration. | Standardize the animal cohort as much as possible. Ensure precise and consistent administration of the drug to each animal. |
Experimental Protocols
Protocol 1: Determining Optimal Omeprazole Concentration for In Vitro Cell Proliferation Assay
-
Cell Plating: Seed your target cell line in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Drug Preparation: Prepare a stock solution of omeprazole in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. A preliminary experiment with a broad range (e.g., 10 nM to 200 µM) is recommended.[2][10]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of omeprazole. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Use a suitable cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to determine the number of viable cells in each well.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vivo Administration of Omeprazole in a Rodent Model
-
Animal Acclimatization: Allow the animals (e.g., rats or mice) to acclimatize to the housing conditions for at least one week before the experiment.
-
Drug Formulation: Prepare the omeprazole solution for administration. For oral gavage, an enteric-coated formulation or co-administration with a buffer may be necessary to prevent degradation by stomach acid.[7]
-
Dosing: Based on previous studies with similar models, determine the appropriate dose. For example, doses around 40 mg/kg have been used in rats.[6] Administer the drug via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals for any signs of distress or adverse effects.
-
Endpoint Measurement: At the designated time point, collect the necessary samples (e.g., blood, tissue) for analysis. For gastric acidity studies, this may involve measuring the pH of the stomach contents.
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations of Omeprazole
| Cell Line | Concentration Range | Observed Effect | Reference |
| Barrett's Esophagus Cells (CP-A, CP-B) | 20 - 200 µM | Decreased cell proliferation, G0/G1 cell cycle arrest | [2] |
| Colonic Cancer Cell Line (NCI-H716) | Not specified, but effect was concentration-dependent | Decreased cell proliferation | [3] |
| Rat Gastric Epithelial Cells (RGM-1) | 1 µM - 100 µM | Promoted basal cell migration | [11] |
| Human Fibroblast Cells | 5 - 80 mg/mL | Investigated for cytotoxic and apoptotic effects | [12] |
Table 2: Example In Vivo Dosages of Omeprazole
| Animal Model | Dosage | Administration Route | Reference |
| Wistar Rats | 40 mg/kg | Oral | [6] |
| Dogs | 0.25 - 1.0 µmol/kg | Intravenous and Oral | [7] |
Visualizations
Caption: Metabolic conversion of this compound to Omeprazole and its mechanism of action.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells [frontiersin.org]
- 3. Omeprazole inhibits growth of cancer cell line of colonic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Omeprazole promotes gastric epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Enhancing the therapeutic window of proton pump inhibitors with AGN-201904
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AGN-201904 to enhance the therapeutic window of proton pump inhibitors (PPIs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and other PPIs.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing lower than expected gastric acid suppression with this compound in my animal model? | 1. Improper Dosing Time: PPIs, including the active metabolite of this compound (omeprazole), are most effective when administered before a meal to act on activated proton pumps.[1] 2. Incorrect Vehicle/Formulation: The enteric coating of the formulation is crucial for protecting the acid-labile active compound from premature degradation in the stomach.[2][3] 3. Animal Model Variability: Metabolic differences between species can affect the conversion of the pro-drug and the clearance of the active metabolite. | 1. Administer this compound approximately 30-60 minutes before feeding the animals to ensure maximal activation of proton pumps.[4] 2. Ensure the integrity of the enteric coating. For custom formulations, verify that the coating is sufficient to prevent dissolution at gastric pH. 3. Review literature for appropriate dosing and pharmacokinetic data in your specific animal model. If data is unavailable, consider a pilot study to determine the optimal dose and timing. |
| I am seeing significant inter-individual variability in my experimental results. | 1. Genetic Polymorphisms: Variations in cytochrome P450 enzymes, particularly CYP2C19, can lead to differences in the metabolism of omeprazole.[5] 2. Inconsistent Dosing Protocol: Differences in the timing of administration relative to feeding can contribute to variability. | 1. If feasible, genotype the animals for relevant CYP enzymes. Alternatively, increase the sample size to ensure statistical power can account for this variability. 2. Strictly adhere to a standardized dosing protocol, especially the timing relative to the feeding schedule. |
| How can I confirm the conversion of the this compound pro-drug to omeprazole in my in vitro system? | 1. In vitro System Lacks Necessary Enzymes: The conversion of this compound to omeprazole occurs in the systemic circulation.[6][7] An in vitro gastric model will not be sufficient. | 1. Utilize an in vitro system that includes liver microsomes or specific esterases to simulate the metabolic conversion. 2. Use analytical methods such as LC-MS/MS to detect and quantify both the pro-drug and its active metabolite, omeprazole.[6] |
| My results show a shorter duration of acid suppression than reported in clinical studies. | 1. Dose Equivalence: The administered dose of this compound may not be equivalent to the doses used in clinical trials when accounting for species differences in metabolism and body weight. 2. Rapid Clearance in the Animal Model: The half-life of omeprazole can vary significantly between species. | 1. Perform a dose-ranging study to establish the optimal dose for sustained acid suppression in your model. 2. Conduct a pharmacokinetic study to determine the half-life of omeprazole derived from this compound in your specific animal model. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from conventional PPIs like esomeprazole?
A1: this compound is an acid-stable pro-drug of omeprazole.[6][7] Unlike conventional PPIs that are rapidly absorbed in the upper small intestine, this compound is designed for chemically metered absorption (CMA) throughout the small intestine.[6] This leads to a prolonged presence of its active metabolite, omeprazole, in the systemic circulation, resulting in more sustained and prolonged gastric acid suppression, especially during the night.[6][7]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is administered in an enteric-coated form. Once it passes the stomach and enters the small intestine, it is slowly absorbed into the bloodstream. In the systemic circulation, it is rapidly converted to its active form, omeprazole.[6][7] Omeprazole, a substituted benzimidazole, then travels to the parietal cells of the stomach. In the acidic environment of the secretory canaliculi of the parietal cells, omeprazole is protonated and converted to its active sulfenamide form. This active form covalently binds to the cysteine residues of the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[3][8] The prolonged absorption profile of this compound ensures a longer duration of action compared to standard PPI formulations.[6]
Q3: What are the key advantages of the prolonged acid suppression offered by this compound?
A3: The prolonged acid suppression, particularly the improved control of nocturnal acid breakthrough, suggests that this compound could offer better clinical efficacy for patients with acid-related disorders, especially those with nocturnal symptoms.[6] This could translate to improved healing rates for erosive esophagitis and better symptom control in gastroesophageal reflux disease (GERD).[6]
Q4: Are there any known adverse effects of this compound?
A4: In the reported clinical study, this compound was well-tolerated, with no significant differences in adverse events compared to esomeprazole.[6] As a pro-drug of omeprazole, the side effect profile is expected to be similar to that of other PPIs. Common side effects of long-term PPI use can include an increased risk of enteric infections, and potential nutrient deficiencies (e.g., magnesium, vitamin B12).[2][4]
Data Presentation
Table 1: Comparison of Intragastric pH Parameters between this compound-Z and Esomeprazole
| Parameter | Day 1 | Day 5 |
| Median 24-h pH | ||
| This compound-Z (600 mg) | - | 5.59 |
| Esomeprazole (40 mg) | - | 4.50 |
| Median Nocturnal pH | ||
| This compound-Z (600 mg) | Significantly Higher | 5.38 |
| Esomeprazole (40 mg) | - | 2.97 |
| % Time with Nocturnal pH ≥ 4 | ||
| This compound-Z (600 mg) | Significantly Higher | - |
| Esomeprazole (40 mg) | - | - |
| % Subjects with Nocturnal Acid Breakthrough (NAB) | ||
| This compound-Z (600 mg) | 100% | 25.0% |
| Esomeprazole (40 mg) | 100% | 100% |
| Data sourced from a randomized, open-label study in healthy male volunteers.[6] |
Table 2: Pharmacokinetic Parameters of Omeprazole (from this compound-Z) and Esomeprazole on Day 5
| Parameter | Omeprazole (from this compound-Z) | Esomeprazole |
| AUC (Area Under the Curve) | ~ 2x higher | - |
| Apparent Half-life (t1/2) | 3.78 hours | 1.99 hours |
| Dwell Time at >50 ng/mL | 18.1 hours | 8 hours |
| Data sourced from a randomized, open-label study in healthy male volunteers.[6] |
Experimental Protocols
Key Experiment: A Randomized, Open-Label, Parallel-Group, Investigator-Blinded Intragastric pH Study [6]
-
Objective: To compare the pharmacodynamics and pharmacokinetics of this compound-Z with esomeprazole.
-
Study Population: 24 healthy, Helicobacter pylori negative male volunteers.
-
Treatment Arms:
-
This compound-Z enteric-coated capsules (600 mg/day)
-
Esomeprazole delayed-release tablets (40 mg/day)
-
-
Duration: 5 days of once-daily dosing.
-
Key Procedures:
-
Baseline Measurement: A 24-hour intragastric pH recording was performed before the first dose.
-
Dosing: Subjects received their assigned medication for 5 consecutive days.
-
pH Monitoring: 24-hour intragastric pH recordings were acquired on Day 1, Day 3, and Day 5.
-
Pharmacokinetic Sampling: Serial blood samples were collected before dosing and at 1, 2, 4, 8, 12, and 24 hours post-dose on Day 1 and Day 5.
-
Bioanalysis: Blood concentrations of this compound-Z, omeprazole, and esomeprazole were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS). The lower limit of quantitation was 0.5 ng/mL.
-
Safety Monitoring: Included physical examinations, vital signs, routine laboratory analyses (hematology, biochemistry, urinalysis), and monitoring of adverse events through daily diaries.
-
-
Primary Endpoint: Effects on 24-hour and nocturnal intragastric pH after 5 days of dosing.
-
Secondary Endpoints: Blood concentrations of the study drugs and their metabolites.
Visualizations
Caption: Workflow of the comparative clinical study between this compound-Z and esomeprazole.
Caption: Proposed mechanism of action of this compound as a pro-drug for prolonged acid suppression.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
Validation & Comparative
A Comparative Analysis of AGN-201904 and Esomeprazole in Nocturnal Acid Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AGN-201904 and esomeprazole, focusing on their efficacy in controlling nocturnal gastric acid. The information presented is based on available clinical trial data to assist researchers, scientists, and professionals in the field of drug development in understanding the pharmacological profiles of these two compounds.
Mechanism of Action
Both this compound and esomeprazole are proton pump inhibitors (PPIs) that function by suppressing gastric acid secretion. They specifically inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in acid production.[1][2]
Esomeprazole is the S-isomer of omeprazole and directly inhibits the proton pump.[3][4] Its binding to the H+/K+-ATPase is irreversible, meaning that acid secretion can only resume once new enzyme is synthesized.[3]
This compound is a novel, slowly-absorbed, acid-stable pro-drug of omeprazole.[5] After administration, it is converted to omeprazole in the systemic circulation.[5] This mechanism is designed to provide a prolonged residence time of the active metabolite, potentially leading to more sustained acid suppression, particularly during the night.[5]
Comparative Efficacy in Nocturnal Acid Control: A Clinical Trial Overview
A randomized, open-label, parallel-group, investigator-blinded study was conducted to compare the pharmacodynamics and pharmacokinetics of this compound and esomeprazole.[5]
Experimental Protocol
-
Study Population: 24 healthy, Helicobacter pylori negative male volunteers.[5]
-
Treatment Regimen:
-
Duration: 5 days.[5]
-
Primary Endpoint: 24-hour intra-gastric pH recordings were taken at baseline, and on days 1, 3, and 5.[5] Blood levels of omeprazole, this compound, and gastrin were also measured.[5]
-
Key Metrics for Nocturnal Acid Control:
Data Presentation: Quantitative Comparison
The following tables summarize the key findings from the comparative study between this compound and esomeprazole in controlling nocturnal acid.
Table 1: Median Nocturnal Intragastric pH [5]
| Day of Treatment | This compound (600 mg/day) | Esomeprazole (40 mg/day) |
| Day 1 | Significantly higher than esomeprazole | - |
| Day 5 | 5.38 | 2.97 |
Table 2: Percentage of Nocturnal Time with Intragastric pH ≥ 4 [5]
| Day of Treatment | This compound (600 mg/day) | Esomeprazole (40 mg/day) |
| Day 1 | 1.8 times greater than esomeprazole | - |
| Day 5 | 83% | 38% |
Table 3: Incidence of Nocturnal Acid Breakthrough (NAB) [5]
| Day of Treatment | This compound (600 mg/day) | Esomeprazole (40 mg/day) |
| Day 1 | 100% | 100% |
| Day 3 | 50.0% | 91.7% |
| Day 5 | 25.0% | 100% |
Pharmacokinetic Profile
On day 5 of the study, the area under the curve (AUC) of omeprazole (the active metabolite of this compound) in the blood was twice that of esomeprazole.[5] The apparent half-life of omeprazole from this compound was 3.78 hours, compared to 1.99 hours for esomeprazole after 5 days of dosing.[5]
Visualizing the Mechanisms and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The available data from a comparative clinical trial indicates that this compound demonstrates a more potent and sustained control of nocturnal gastric acid compared to esomeprazole in healthy male volunteers.[5] This is evidenced by significantly higher median nocturnal pH, a greater percentage of time with intragastric pH above 4, and a markedly lower incidence of nocturnal acid breakthrough on day 5 of treatment.[5] The prolonged systemic exposure of its active metabolite, omeprazole, likely contributes to these observed differences.[5] These findings suggest that this compound holds potential as a once-daily treatment for acid-related disorders, with a particular advantage in managing nocturnal symptoms.[5] Further research in larger and more diverse patient populations is warranted to confirm these initial findings.
References
- 1. Esomeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. news-medical.net [news-medical.net]
- 5. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Nocturnal Acid-breakthrough Be Reduced by Long-acting Proton Pump Inhibitors? [jnmjournal.org]
A Comparative Pharmacokinetic Analysis of AGN-201904 and Other Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the novel proton pump inhibitor (PPI) AGN-201904 and other commonly used PPIs, including omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole. The information is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Proton pump inhibitors are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] While the mechanism of action is similar across the class, their pharmacokinetic properties, such as absorption, distribution, metabolism, and elimination, can differ, potentially influencing their clinical efficacy and safety profiles. This compound is a novel pro-drug of omeprazole designed for slow absorption, leading to a prolonged systemic exposure to its active metabolite. This guide presents a detailed comparison of its pharmacokinetic parameters against established PPIs.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound and other PPIs after single and multiple oral doses.
Table 1: Comparative Pharmacokinetic Parameters of this compound (as Omeprazole) and Esomeprazole (Day 5)
| Parameter | This compound (600 mg) | Esomeprazole (40 mg) |
| Cmax (ng/mL) | 1345 ± 533 | 1288 ± 447 |
| Tmax (hr) | 8.0 (4.0 - 12.0) | 2.0 (1.0 - 4.0) |
| AUC₀₋₂₄ (ng·hr/mL) | 13002 ± 3939 | 6432 ± 3349 |
| t½ (hr) | 3.78 ± 1.23 | 1.99 ± 0.62 |
Data sourced from a randomized, open-label, parallel-group study in 24 healthy Helicobacter pylori negative male volunteers.
Table 2: General Pharmacokinetic Parameters of Common Proton Pump Inhibitors
| Parameter | Omeprazole | Esomeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
| Bioavailability (%) | 30-40 (single dose), ~60 (multiple doses) | 50 (single dose), 90 (multiple doses) | 80-90 | 77 | 52 |
| Time to Peak (Tmax) (hr) | 0.5 - 3.5 | 1.5 | 1.7 | 2.5 | 2 - 5 |
| Half-life (t½) (hr) | 0.5 - 1 | 1.2 - 1.5 | < 2 | ~1.9 | 1 - 2 |
| Protein Binding (%) | 95 | 97 | 97 | 98 | 96.3 |
| Primary Metabolism | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 (also non-enzymatic reduction) |
This table presents a summary of generally reported pharmacokinetic parameters. Values can vary based on study design, patient population, and dosage.
Experimental Protocols
The data for this compound and esomeprazole presented in Table 1 was obtained from a randomized, open-label, parallel-group, investigator-blinded study.
Study Design:
-
Participants: 24 healthy Helicobacter pylori negative male volunteers.
-
Treatment: Participants were randomized to receive either this compound (600 mg/day) as enteric-coated capsules or esomeprazole (40 mg/day) as delayed-release tablets for 5 consecutive days.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points on Day 1 and Day 5 to determine the plasma concentrations of this compound, its active metabolite omeprazole, and esomeprazole.
-
Analytical Method: Plasma concentrations of the drugs and their metabolites were determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate the pharmacokinetic parameters including Cmax, Tmax, AUC, and t½. Statistical analyses were performed to compare the parameters between the two treatment groups.
Mandatory Visualization
The following diagrams illustrate the proton pump inhibitor signaling pathway and a typical experimental workflow for a comparative pharmacokinetic study.
References
A Comparative Analysis of AGN-201904 and Dexlansoprazole in Gastric Acid Suppression
In the landscape of acid-related gastrointestinal disorders, the development of novel proton pump inhibitors (PPIs) continues to refine therapeutic strategies. This guide provides a detailed comparison of two such agents: AGN-201904, a novel pro-drug of omeprazole, and dexlansoprazole, the R-enantiomer of lansoprazole with a dual delayed-release formulation. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and mechanistic insights.
Mechanism of Action
Both this compound and dexlansoprazole are proton pump inhibitors that suppress gastric acid secretion by targeting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3] Dexlansoprazole, like other PPIs, is a prodrug that requires activation in an acidic environment to its active sulfenamide form, which then covalently binds to the proton pump, irreversibly inactivating it.[3][4] this compound is described as an acid-stable pro-drug that is slowly absorbed and rapidly converted to omeprazole in the systemic circulation, leading to a prolonged residence time of the active metabolite.[5][6]
Signaling Pathway of Proton Pump Inhibitors
The following diagram illustrates the general mechanism of action for proton pump inhibitors, including dexlansoprazole and the active metabolite of this compound.
Quantitative Data Summary
Due to the absence of direct head-to-head clinical trials comparing this compound and dexlansoprazole, this section presents data from separate studies.
This compound vs. Esomeprazole
The following table summarizes data from a study comparing this compound (600 mg/day) with esomeprazole (40 mg/day) in healthy male volunteers over 5 days.[5][6]
| Parameter | Day 1 | Day 5 |
| This compound (600 mg) | ||
| Median Nocturnal pH | Significantly higher vs. esomeprazole | 5.8 (vs. 3.4 for esomeprazole, p<0.0001) |
| % Time Nocturnal pH ≥ 4 | Significantly higher vs. esomeprazole | 87.5% (vs. 41.7% for esomeprazole) |
| % Time 24-h pH ≥ 5 | Significantly higher vs. esomeprazole | 66.7% (vs. 45.8% for esomeprazole) |
| Subjects with Nocturnal Acid Breakthrough (NAB) | 100% | 25.0% (vs. 100% for esomeprazole, p=0.0003) |
| Esomeprazole (40 mg) | ||
| Median Nocturnal pH | - | 3.4 |
| % Time Nocturnal pH ≥ 4 | - | 41.7% |
| % Time 24-h pH ≥ 5 | - | 45.8% |
| Subjects with Nocturnal Acid Breakthrough (NAB) | 100% | 100% |
Data extracted from a study in 24 healthy Helicobacter pylori negative male volunteers.[5]
Dexlansoprazole Clinical Efficacy
The tables below summarize efficacy data for dexlansoprazole in patients with non-erosive reflux disease (NERD) and for the maintenance of healed erosive esophagitis (EE).
Table 2: Dexlansoprazole in Non-Erosive Reflux Disease (NERD) - 4-Week Study [7]
| Outcome | Dexlansoprazole 30 mg (n=319) | Dexlansoprazole 60 mg (n=312) | Placebo (n=316) |
| Median % of 24-h Heartburn-Free Days | 54.9% | 50.0% | 17.5% |
| Median % of Nights Without Heartburn | 80.8% | 76.9% | 51.7% |
*p < 0.00001 vs. placebo
Table 3: Dexlansoprazole for Maintenance of Healed Erosive Esophagitis - 6-Month Study [8]
| Outcome | Dexlansoprazole 30 mg (n=146) | Dexlansoprazole 60 mg (n=153) | Placebo (n=146) |
| Maintained Healing (Life-Table Analysis) | 75% | 83% | 27% |
| Median % of 24-h Heartburn-Free Days | 96% | 91% | - |
| Median % of Heartburn-Free Nights | 99% | 96% | - |
*p < 0.0025 vs. placebo
Experimental Protocols
This compound vs. Esomeprazole Study Methodology
This study was a randomized, open-label, parallel-group, investigator-blinded intra-gastric pH study.[5][6]
-
Participants: 24 healthy, Helicobacter pylori negative male volunteers.
-
Intervention: Participants were randomized to receive either this compound enteric-coated capsules (600 mg/day) or esomeprazole delayed-release tablets (40 mg/day) for 5 consecutive days.
-
Data Collection: 24-hour intra-gastric pH recordings were performed at baseline, and on days 1, 3, and 5. Blood samples were collected to measure plasma levels of omeprazole (the active metabolite of this compound), esomeprazole, and gastrin.
-
Primary Endpoints: The primary pharmacodynamic endpoints included the percentage of time with intra-gastric pH > 4 over 24 hours and the mean 24-hour intra-gastric pH.
The following diagram outlines the experimental workflow for this study.
Dexlansoprazole NERD Study Methodology
This was a 4-week, randomized, double-blind, placebo-controlled study.[7]
-
Participants: 947 patients with non-erosive reflux disease (NERD).
-
Intervention: Patients were randomized to receive dexlansoprazole MR 30 mg, 60 mg, or placebo once daily.
-
Data Collection: Patients maintained daily diaries to record the presence and severity of heartburn. Quality of life and symptom severity were also assessed using validated questionnaires.
-
Primary Endpoint: The primary endpoint was the percentage of 24-hour heartburn-free days.
-
Secondary Endpoint: A key secondary endpoint was the percentage of nights without heartburn.
Dexlansoprazole Maintenance of Healed EE Study Methodology
This was a 6-month, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: 445 patients with endoscopically confirmed healed erosive esophagitis.
-
Intervention: Patients were randomized to receive dexlansoprazole MR 30 mg, 60 mg, or placebo once daily.
-
Data Collection: Endoscopic assessments were performed to evaluate the maintenance of healing. Patients also kept daily diaries to record heartburn symptoms.
-
Primary Endpoint: The primary endpoint was the maintenance of endoscopic healing over 6 months.
-
Secondary Endpoints: Secondary endpoints included the percentage of 24-hour heartburn-free days and heartburn-free nights.
Logical Relationship: Drug Release Profiles
The distinct pharmacokinetic profiles of this compound and dexlansoprazole are central to their therapeutic effects. The following diagram illustrates the conceptual difference in their drug release and availability.
Conclusion
While direct comparative data between this compound and dexlansoprazole is not currently available, the existing evidence provides valuable insights into their individual profiles. This compound, through its novel pro-drug design, demonstrates prolonged and potent acid suppression, particularly in the nocturnal period, when compared to esomeprazole.[5] Dexlansoprazole, with its dual delayed-release formulation, has established efficacy in managing symptoms of NERD and maintaining healing in patients with erosive esophagitis.[7][8] Further head-to-head trials are necessary to definitively establish the comparative efficacy and safety of these two agents. Researchers and clinicians can utilize the presented data to understand the distinct pharmacokinetic and pharmacodynamic properties of each compound in the context of developing and selecting treatments for acid-related disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical trial: the effects of the proton pump inhibitor dexlansoprazole MR on daytime and nighttime heartburn in patients with non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial: dexlansoprazole MR, a proton pump inhibitor with dual delayed-release technology, effectively controls symptoms and prevents relapse in patients with healed erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of AGN-201904 in Refractory GERD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AGN-201904, a novel proton pump inhibitor (PPI), for the treatment of refractory gastroesophageal reflux disease (GERD). While direct preclinical data for this compound in validated refractory GERD models is not currently available in the public domain, this document synthesizes existing clinical data on its enhanced acid suppression, outlines a relevant preclinical model for future validation, and compares its potential efficacy with established and emerging alternative therapies.
Introduction to this compound
This compound-Z is a novel, slowly-absorbed, acid-stable pro-drug of omeprazole.[1] Its mechanism is designed to provide a prolonged systemic exposure to omeprazole, thereby offering more consistent and sustained inhibition of the gastric H+/K+ ATPase (proton pump). This extended duration of action is hypothesized to be particularly beneficial in patient populations with refractory GERD, where standard PPIs may provide inadequate control of gastric acid, especially nocturnal acid breakthrough.
Comparative Efficacy: this compound vs. Esomeprazole
A randomized, open-label, parallel-group study in 24 healthy Helicobacter pylori negative male volunteers demonstrated the superior acid-suppressive effects of this compound-Z compared to esomeprazole over a 5-day period.[1]
Table 1: Comparison of Gastric pH Control with this compound-Z vs. Esomeprazole (Day 5) [1]
| Parameter | This compound-Z (600 mg/day) | Esomeprazole (40 mg/day) | p-value |
| 24-h Median pH | 5.59 | 4.50 | <0.0001 |
| Nocturnal Median pH | 5.38 | 2.97 | <0.0001 |
| % Time with pH ≥ 4 (24-h) | 1.5 times higher than esomeprazole | - | <0.0001 |
| % Time with pH ≥ 5 (24-h) | 1.7 times higher than esomeprazole | - | <0.0001 |
| % Time with Nocturnal pH ≥ 4 | 2.2 times higher than esomeprazole | - | <0.0001 |
| % Time with Nocturnal pH ≥ 5 | 2.9 times higher than esomeprazole | - | <0.0001 |
| % of Volunteers with Nocturnal Acidity (pH < 4.0) | 17% | 62% | Significant |
Proposed Preclinical Model for Refractory GERD Validation
To definitively assess the efficacy of this compound in a refractory setting, a well-established animal model of chronic acid reflux esophagitis would be required. The following protocol describes a surgically-induced model in rats that can be adapted to simulate PPI-refractory conditions.
Experimental Protocol: Surgically-Induced Chronic Acid Reflux Esophagitis in Rats
This protocol is based on established methods to create a reliable model of GERD.[2][3]
Objective: To establish a chronic acid reflux model in rats to evaluate the therapeutic efficacy of novel compounds.
Animals: Male Wistar rats (200-250g).
Surgical Procedure:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Laparotomy: Perform a midline laparotomy to expose the stomach and duodenum.
-
Ligation: Ligate the transitional region between the forestomach and the glandular portion of the stomach using a silk suture. This procedure increases intragastric pressure.
-
Pyloric Obstruction: Partially obstruct the pylorus by wrapping a small piece of an 18Fr Nélaton catheter around the duodenum near the pyloric ring. This delays gastric emptying and promotes reflux.
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
Modeling Refractory GERD: To adapt this model for refractory GERD, a cohort of animals would first be treated with a standard PPI (e.g., esomeprazole) at a clinically relevant dose for a defined period (e.g., 2-4 weeks). Animals that show persistent esophagitis, as assessed by endoscopy and histology, would be classified as "PPI-refractory" and could then be randomized to receive this compound or other comparators.
Endpoint Analysis:
-
Macroscopic Esophagitis Scoring: Assess the severity of esophageal lesions using a standardized scoring system.
-
Histopathological Examination: Evaluate epithelial thickness, papillary elongation, inflammatory cell infiltration, and basal cell hyperplasia.
-
Biomarker Analysis: Measure the expression of inflammatory markers (e.g., cytokines, iNOS) in esophageal tissue.
Alternative Therapeutic Agents for Refractory GERD
Several alternative and next-generation therapies are available or in development for patients with GERD who are refractory to standard PPIs.
Table 2: Comparison of this compound with Alternative Therapies for Refractory GERD
| Drug Class | Example(s) | Mechanism of Action | Key Advantages in Refractory GERD |
| Novel Pro-drug PPI | This compound | Slowly-absorbed pro-drug of omeprazole, providing prolonged systemic exposure. | Potential for more consistent and sustained acid suppression, especially at night. |
| Potassium-Competitive Acid Blockers (P-CABs) | Vonoprazan | Reversibly inhibits the H+/K+ ATPase by competing with potassium. | Rapid onset of action, acid stability (no need for enteric coating), and superior healing rates in severe erosive esophagitis.[4][5][6][7] |
| Dual Delayed-Release PPIs | Dexlansoprazole MR | R-enantiomer of lansoprazole with a dual delayed-release formulation, resulting in two distinct peaks in plasma concentration.[8][9][10][11] | Prolonged duration of acid suppression, can be taken without regard to meals.[8][9][10][11] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Proton Pump Inhibitors
Caption: Mechanism of action of this compound as a pro-drug of omeprazole.
Experimental Workflow for Preclinical Validation
Caption: Proposed workflow for validating this compound in a refractory GERD model.
Conclusion
This compound demonstrates a superior pharmacodynamic profile in terms of gastric acid suppression compared to a standard PPI in healthy volunteers.[1] This enhanced and prolonged acid control suggests a therapeutic potential in managing refractory GERD. However, to substantiate this hypothesis, further studies in validated preclinical models of PPI-refractory GERD are essential. Such studies would provide the necessary evidence to compare its efficacy directly against next-generation therapies like P-CABs and advanced formulation PPIs, ultimately guiding its clinical development and positioning in the treatment landscape for challenging GERD cases.
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. gutsandgrowth.com [gutsandgrowth.com]
- 5. Efficacy and safety of proton pump inhibitors versus vonoprazan in treatment of erosive esophagitis: A PRISMA-compliant systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of proton pump inhibitors versus vonoprazan in treatment of erosive esophagitis: A PRISMA-compliant systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of dexlansoprazole modified-release in the management of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: AGN-201904 Versus Traditional Omeprazole Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel proton pump inhibitor (PPI) AGN-201904 and traditional omeprazole formulations. The analysis is supported by experimental data to delineate the performance differences in terms of pharmacokinetics and pharmacodynamics, offering valuable insights for research and development in the field of gastric acid-related disorders.
Executive Summary
This compound is an acid-stable prodrug of omeprazole designed for a prolonged systemic exposure to the active molecule.[1][2] This contrasts with traditional omeprazole formulations, which are typically enteric-coated to protect the acid-labile drug from degradation in the stomach, leading to a more rapid absorption and shorter plasma half-life.[3] Experimental data suggests that the novel design of this compound results in a more sustained and profound suppression of gastric acid, particularly during the critical nocturnal period, compared to traditional omeprazole and its S-isomer, esomeprazole.
Pharmacokinetic Profile Comparison
The key pharmacokinetic advantage of this compound lies in its prolonged release mechanism. As a prodrug, it is absorbed along the small intestine and then rapidly converted to omeprazole in the bloodstream, leading to a longer plasma residence time.[1][2]
Table 1: Pharmacokinetic Parameters of this compound (as Omeprazole) vs. Esomeprazole and Traditional Omeprazole
| Parameter | This compound (delivering 50 mg Omeprazole)[2] | Esomeprazole (40 mg)[2] | Traditional Omeprazole (20 mg)[3] | Traditional Omeprazole (40 mg) |
| Time to Peak Plasma Concentration (Tmax) | 4.17 - 4.67 hours | Not explicitly stated in the comparative study | 0.5 - 3.5 hours[3] | Dose-proportional increase from 20mg |
| Area Under the Curve (AUC) on Day 5 | Approximately twice that of esomeprazole 40 mg[1][2] | Reference value | Varies by formulation | AUC increases more than proportionally from 20mg due to saturation of first-pass metabolism[3] |
| Apparent Half-life (t½) on Day 5 | 3.78 hours[1] | 1.99 hours[1] | 0.5 - 1 hour[3] | Similar to 20mg |
| Bioavailability | Designed for prolonged absorption | ~90% after repeated doses | 30% - 40% (single dose), increases with repeated dosing[3] | Increases with dose[3] |
Note: Data for traditional omeprazole can vary between different formulations (e.g., capsules, tablets, suspensions).
Pharmacodynamic Performance Comparison
The extended plasma concentration of omeprazole derived from this compound translates to a more potent and sustained pharmacodynamic effect on gastric pH.
Table 2: Pharmacodynamic Parameters of this compound vs. Esomeprazole
| Parameter (Day 5) | This compound (600 mg)[1][2] | Esomeprazole (40 mg)[1][2] |
| Median 24-hour Gastric pH | 5.59 | 4.50 |
| Median Nocturnal Gastric pH | 5.38 | 2.97 |
| Mean % Time with Gastric pH ≥ 4 (24 hours) | Significantly higher than esomeprazole | Reference value |
| Mean % Time with Gastric pH ≥ 4 (Nocturnal) | Significantly higher than esomeprazole (83% vs 38%) | 38% |
Experimental Protocols
In Vivo Gastric pH Monitoring in Human Subjects
Objective: To continuously measure intragastric pH to assess the efficacy of acid-suppressing medications.
Methodology:
-
Subject Preparation: Healthy, H. pylori-negative male volunteers are enrolled. Subjects undergo a baseline 24-hour intragastric pH recording.
-
Catheter Placement: A thin pH monitoring catheter with one or more antimony sensors is inserted through the nostril and positioned in the stomach. The correct placement is typically verified by radiographic imaging or by observing a sharp drop in pH as the probe enters the stomach.
-
Data Recording: The catheter is connected to a portable data logger that records pH readings at regular intervals (e.g., every 4-8 seconds) for a 24-hour period.
-
Dosing Regimen: Subjects are administered the study drug (e.g., this compound-Z or traditional omeprazole) for a specified number of days (e.g., 5 days). 24-hour pH recordings are repeated on specific days of treatment (e.g., Day 1, Day 3, and Day 5).
-
Data Analysis: The recorded pH data is analyzed to calculate key parameters such as median 24-hour pH, median nocturnal pH, and the percentage of time the gastric pH remains above certain thresholds (e.g., pH ≥ 4).
Pharmacokinetic Analysis of Omeprazole from Plasma Samples
Objective: To determine the concentration-time profile of omeprazole in the plasma following drug administration.
Methodology:
-
Sample Collection: Venous blood samples are collected from subjects at predetermined time points before and after drug administration.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is used to isolate omeprazole and an internal standard from the plasma matrix.
-
Chromatographic Analysis: The extracted samples are analyzed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector (e.g., UV or mass spectrometry).
-
Data Analysis: The concentration of omeprazole in each plasma sample is quantified by comparing its peak area to that of the internal standard. These concentrations are then used to calculate pharmacokinetic parameters such as Tmax, Cmax, AUC, and t½.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes involved in the action of this compound and traditional omeprazole, as well as the experimental workflows.
Caption: Comparative mechanism of this compound and traditional omeprazole.
Caption: Workflow for comparing this compound and traditional omeprazole.
Conclusion
The available evidence strongly suggests that this compound, through its novel prodrug design, offers a significant pharmacodynamic advantage over traditional omeprazole formulations. The prolonged systemic exposure to omeprazole results in a more consistent and sustained elevation of intragastric pH, particularly during the overnight period. This improved acid control has the potential to translate into enhanced clinical efficacy for patients with acid-related disorders, especially those with nocturnal symptoms. Further head-to-head clinical trials with racemic omeprazole would be beneficial to fully elucidate the comparative efficacy of this compound. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies.
References
A Head-to-Head Analysis of Novel Potassium-Competitive Acid Blockers Versus Traditional PPIs in Acid Suppression
In the landscape of acid-related gastrointestinal disorders, the emergence of novel potassium-competitive acid blockers (P-CABs) presents a paradigm shift from the long-standing reliance on traditional proton pump inhibitors (PPIs). This guide provides a comparative analysis of the acid suppression profiles of these new agents, with a focus on Vonoprazan and Tegoprazan, against their PPI counterparts like Esomeprazole and Lansoprazole. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their performance, supported by experimental evidence.
Mechanism of Action: A Fundamental Distinction
Traditional PPIs, such as esomeprazole and lansoprazole, are prodrugs that require activation in the acidic environment of the gastric parietal cells.[1] They form a covalent, irreversible bond with the H+/K+-ATPase (the proton pump), leading to a gradual onset of acid suppression.[1]
In contrast, novel P-CABs like vonoprazan and tegoprazan act via a distinct mechanism.[2][3] They are not prodrugs and do not require acid activation.[3][4] These agents competitively and reversibly bind to the potassium-binding site of the proton pump, leading to a more rapid and potent inhibition of gastric acid secretion.[3][4][5] This fundamental difference in their mechanism of action underpins the observed variations in their pharmacodynamic profiles.
Figure 1. Comparative Mechanism of Action: P-CABs vs. PPIs.
Comparative Acid Suppression: Quantitative Data
Clinical studies have consistently demonstrated that P-CABs offer a more rapid, potent, and sustained acid suppression compared to traditional PPIs.[6][7] This is reflected in key pharmacodynamic parameters such as the percentage of time the intragastric pH is maintained above 4, a critical threshold for the healing of acid-related mucosal damage.
| Parameter | Vonoprazan (20 mg) | Tegoprazan (50 mg) | Esomeprazole (40 mg) | Lansoprazole (30 mg) |
| Onset of Action (pH > 4) | ~1-2 hours[8] | ~1 hour[9] | Several hours to days for maximal effect[1] | Several hours to days for maximal effect[6] |
| % Time pH ≥ 4 (Day 1) | 62.4%[10] | 66.0% (night-time)[9] | 22.6% (vs. Vonoprazan)[10] | N/A |
| % Time pH ≥ 4 (Day 7) | 87.8%[10] | N/A | 42.3% (vs. Vonoprazan)[10] | N/A |
| Effect of Food | Minimal[3] | Independent of food intake[11][12] | Administration with food may delay absorption | Best taken on an empty stomach |
| CYP2C19 Polymorphism Effect | Less affected[13][14] | Unaffected[15] | Efficacy can be influenced[1] | Efficacy can be influenced[1] |
Table 1: Comparative Pharmacodynamic Profiles of Novel P-CABs and Traditional PPIs.
Head-to-Head Clinical Efficacy
The superior acid suppression of P-CABs translates into notable clinical efficacy, particularly in the healing of erosive esophagitis (EE) and the management of gastroesophageal reflux disease (GERD).
| Study Comparison | Indication | Key Findings |
| Vonoprazan 20 mg vs. Lansoprazole 30 mg | Erosive Esophagitis (Severe, LA Grades C/D) | At 8 weeks, healing rates were 99% for Vonoprazan vs. 88% for Lansoprazole.[7] |
| Tegoprazan 50/100 mg vs. Esomeprazole 40 mg | Erosive Esophagitis | At 8 weeks, cumulative healing rates were 98.9% for both Tegoprazan doses and Esomeprazole, demonstrating non-inferiority.[16] |
| Tegoprazan vs. Lansoprazole | Erosive Esophagitis | Phase 3 trials showed Tegoprazan had superior efficacy in healing EE at weeks 2 and 8.[17][18] In a 24-week maintenance phase, Tegoprazan was statistically superior to lansoprazole in maintaining healing.[19] |
| Vonoprazan 20 mg vs. Esomeprazole 40 mg | Symptomatic GERD (Partial PPI response) | No statistically significant difference in the percentage of heartburn-free 24-hour periods was observed between the groups.[20] |
| Vonoprazan-based vs. Esomeprazole-based triple therapy | H. pylori Eradication | Eradication rates were significantly higher in the Vonoprazan group (97.7%) compared to the Esomeprazole group (68.5%).[14] |
Table 2: Summary of Key Head-to-Head Clinical Trial Outcomes.
Experimental Protocols: A Representative Methodology
The following outlines a typical experimental design for a clinical trial comparing the acid suppression profiles of a novel P-CAB and a traditional PPI.
Figure 2. Representative Experimental Workflow for a Comparative PPI Study.
Detailed Methodologies:
-
Study Design: Most pivotal trials are randomized, double-blind, active-comparator studies to ensure objectivity.[16][20]
-
Participant Selection: Inclusion criteria typically involve adults with a confirmed diagnosis of an acid-related disorder, such as erosive esophagitis (confirmed by endoscopy using the Los Angeles Classification) or non-erosive reflux disease (NERD) with typical symptoms like heartburn.[16][21][22]
-
Intervention: Participants are randomly assigned to receive either the novel P-CAB or the traditional PPI at standard therapeutic doses for a predefined period (e.g., 4 to 8 weeks for healing studies).[16][21]
-
pH-metry Protocol: Continuous 24-hour intragastric pH monitoring is a key procedure. A pH catheter is placed in the stomach, and data is collected at baseline and after single or multiple doses of the study drug to assess parameters like the percentage of time pH remains above 4.[9]
-
Outcome Assessment: The primary efficacy endpoints often include the rate of endoscopic healing of erosive esophagitis at the end of the treatment period.[16] Secondary endpoints may include symptom relief (assessed via validated questionnaires like the Frequency Scale for the Symptoms of GERD) and pharmacodynamic parameters from pH monitoring.[21][23]
-
Safety Monitoring: Adverse events are systematically recorded throughout the study, and laboratory tests, including serum gastrin levels, are monitored.[16][19]
Framework for Comparison
When evaluating novel PPIs against traditional agents, a structured comparison based on key attributes is essential for a comprehensive understanding.
Figure 3. Logical Framework for Comparing Acid Suppressive Agents.
Conclusion
Novel potassium-competitive acid blockers, particularly Vonoprazan and Tegoprazan, demonstrate a superior acid suppression profile compared to traditional PPIs.[6][7] Their rapid onset of action, potent and sustained elevation of intragastric pH, and consistent performance irrespective of food intake or CYP2C19 genetic status offer significant advantages.[3][11][15] Clinical data, especially in the healing of severe erosive esophagitis and H. pylori eradication, support their role as a powerful alternative in the management of acid-related disorders.[7][14] While long-term safety data continues to be gathered, the current evidence positions P-CABs as a major advancement in acid suppression therapy.
References
- 1. [Pharmacological characteristics and clinical efficacies of a novel potassium-competitive acid blocker, vonoprazan fumarate] [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Tegoprazan | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of vonoprazan versus esomeprazole-based high-dose dual therapies for first-line Helicobacter pylori eradication: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tegoprazan Outperforms Standard PPI Therapy in Phase 3 GERD Trials [trial.medpath.com]
- 18. HK inno.N [inno-n.com]
- 19. Sebela Pharmaceuticals® Announces Successful Completion of Phase 3 TRIUMpH Program of Tegoprazan in GERD with Positive 24-Week Maintenance Phase Results - BioSpace [biospace.com]
- 20. Randomized clinical trial: A double-blind, proof-of-concept, phase 2 study evaluating the efficacy and safety of vonoprazan 20 or 40 mg versus esomeprazole 40 mg in patients with symptomatic gastro-esophageal reflux disease and partial response to a healing dose of a proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EFFICACY OF VONOPRAZAN VERSUS ESOMEPRAZOLE IN TREATMENT OF GASTROESOPHAGEAL REFLUX DISEASE [journals.ekb.eg]
- 22. Comparison of Vonoprazan to Esomeprazole in Participants With Symptomatic GERD Who Responded Partially to a High Dose of Proton Pump Inhibitor (PPI) [ctv.veeva.com]
- 23. A systematic review and meta-analysis of the efficacy of vonoprazan for proton pump inhibitor-resistant gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Analysis of AGN-201904: A New Frontier in Proton Pump Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the safety profile of AGN-201904, an investigational proton pump inhibitor (PPI), in comparison to established PPIs including omeprazole, esomeprazole, lansoprazole, and pantoprazole. The following sections present a comprehensive overview of available clinical safety data, methodologies of key supportive studies, and the underlying mechanistic pathways.
Introduction to this compound
This compound-Z is a novel, slowly-absorbed, acid-stable prodrug that is rapidly converted to omeprazole in the systemic circulation. This mechanism is designed to provide a prolonged residence time of the active metabolite, potentially leading to more consistent and sustained gastric acid suppression compared to existing PPIs. Given that its active form is omeprazole, the safety profile of this compound-Z is anticipated to be largely similar to that of omeprazole.
Quantitative Safety Data Comparison
The following table summarizes the incidence of common adverse reactions reported in clinical trials for this compound-Z and other leading proton pump inhibitors. It is important to note that the data for this compound-Z is limited to an early phase clinical trial, while the data for the comparator drugs is derived from a broader range of studies, including larger, late-phase trials.
| Adverse Reaction | This compound-Z (600 mg/day) | Omeprazole (20 mg/day) | Esomeprazole (20-40 mg/day) | Lansoprazole (15-30 mg/day) | Pantoprazole (40 mg/day) |
| Headache | Data not specified | 6.9%[1] | 11%[2] | >1% | 12.2%[3] |
| Diarrhea | Data not specified | 3.7%[1] | 4.3%[4] | >1% | >2%[3] |
| Abdominal Pain | Data not specified | 5.2%[1] | 6%[2] | >1% | >2%[3] |
| Nausea | Data not specified | 4.0%[1] | 6%[2] | >1% | >2%[3] |
| Flatulence | Data not specified | 2.7%[1] | 10%[2] | - | >2%[3] |
| Vomiting | Data not specified | 3.2%[1] | - | - | >2%[3] |
| Upper Respiratory Infection | Data not specified | 1.9%[1] | - | - | - |
| Constipation | Data not specified | 1.5%[1] | 3%[2] | - | - |
| Dizziness | Data not specified | 1.5%[1] | 3%[2] | - | >2%[3] |
Note: The adverse reaction data for lansoprazole is presented as ">1%" as specific percentages for these common reactions were not detailed in the prescribing information in the same manner as the other PPIs.
Long-Term Safety Considerations for the PPI Class
Prolonged use of proton pump inhibitors as a class has been associated with certain potential safety concerns. Observational studies have suggested a possible increased risk of the following, although a causal relationship has not always been definitively established:
-
Bone Fractures : Long-term, high-dose therapy may be associated with an increased risk for osteoporosis-related fractures of the hip, wrist, or spine.[4][5]
-
Clostridium difficile-Associated Diarrhea : PPI therapy may be associated with an increased risk of this type of diarrhea.[2][6][7]
-
Hypomagnesemia : Symptomatic and asymptomatic hypomagnesemia has been reported in patients treated with PPIs for at least three months, and in most cases after a year of therapy.[5]
-
Vitamin B12 Deficiency : Prolonged treatment may lead to malabsorption of vitamin B12.[8]
-
Acute Interstitial Nephritis : This has been observed in patients taking PPIs.
-
Cutaneous and Systemic Lupus Erythematosus : Cases of cutaneous and systemic lupus erythematosus have been reported.[2][4]
Experimental Protocols
Below are the methodologies for the key clinical studies that form the basis of the safety and efficacy data for this compound-Z and the comparator proton pump inhibitors.
This compound-Z: Phase 1, Randomized, Open-Label, Parallel Group Study
-
Objective : To investigate the pharmacodynamics and pharmacokinetics of this compound-Z compared to esomeprazole.[9]
-
Study Population : 24 healthy Helicobacter pylori negative male volunteers.[9]
-
Dosage and Administration : this compound-Z enteric-coated capsules (600 mg/day) or esomeprazole delayed-release tablets (40 mg/day) were administered for 5 days.[9]
-
Safety Evaluation : Safety monitoring included physical examinations, vital signs, and routine laboratory analyses (hematology, biochemistry, and urinalysis). Subjects also maintained daily diaries to record any adverse events, including their severity. Investigators assessed the potential relationship of each adverse event to the study drugs.[10]
Omeprazole: Controlled Clinical Trials for Gastroesophageal Reflux Disease (GERD)
-
Study Design : International, double-blind, and open-label clinical trials.
-
Study Population : Patients with symptoms of GERD.
-
Dosage and Administration : Omeprazole delayed-release capsules were administered at varying doses, with the most common being 20 mg once daily.
-
Safety Evaluation : Adverse reactions were recorded, with the most common events in omeprazole-treated patients being headache, abdominal pain, nausea, diarrhea, vomiting, and flatulence.[1]
Esomeprazole: Actively-Controlled Trials in Symptomatic GERD with or without Erosive Esophagitis (EE)
-
Study Design : Actively-controlled clinical trials.
-
Study Population : 359 patients aged 18 to 77 years with symptomatic GERD, with or without a history of EE.[2]
-
Dosage and Administration : Most patients received doses of either 20 or 40 mg of esomeprazole sodium for injection, administered as an infusion or an injection.[2]
-
Safety Evaluation : The safety profile was found to be similar to that of oral esomeprazole. Adverse reactions occurring in at least 1% of patients were recorded.[2]
Lansoprazole: Phase 2 and 3 Clinical Trials
-
Study Design : Phase 2 and 3 clinical trials of various dosages and durations.
-
Study Population : Over 10,000 patients with various acid-related conditions.
-
Dosage and Administration : Various dosages of lansoprazole were evaluated.
-
Safety Evaluation : Lansoprazole was generally well-tolerated in both short-term and long-term trials. Adverse reactions with a possible or probable relationship to the drug were reported.[5]
Pantoprazole: Randomized Comparative U.S. Clinical Trials in Patients with GERD
-
Study Design : Nine randomized, comparative U.S. clinical trials.
-
Study Population : 1,473 patients on oral pantoprazole sodium, 299 patients on an H2-receptor antagonist, 46 patients on another PPI, and 82 patients on placebo.[6]
-
Dosage and Administration : Oral pantoprazole sodium delayed-release tablets at doses of 20 mg or 40 mg.[6]
-
Safety Evaluation : The most frequently occurring adverse reactions were recorded and compared across treatment groups.[6]
Visualizations
Signaling Pathway of Proton Pump Inhibitors
Caption: Mechanism of action of proton pump inhibitors in gastric parietal cells.
Experimental Workflow: Clinical Trial Safety Evaluation
References
- 1. DailyMed - OMEPRAZOLE capsule [dailymed.nlm.nih.gov]
- 2. Esomeprazole: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. DailyMed - PANTOPRAZOLE SODIUM tablet, delayed release [dailymed.nlm.nih.gov]
- 4. These highlights do not include all the information needed to use ESOMEPRAZOLE STRONTIUM safely and effectively. See full prescribing information for ESOMEPRAZOLE STRONTIUM. ESOMEPRAZOLE STRONTIUM delayed-release capsules, for oral use Initial U.S. Approval: 1989 (omeprazole) [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pantoprazole: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Omeprazole Uses, Side Effects, Dosage, Warnings - Drugs.com [drugs.com]
- 9. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
AGN-201904 Demonstrates Superior Duration of Action in Preclinical Studies
A comparative analysis of AGN-201904, a novel proton pump inhibitor (PPI), reveals a significantly prolonged duration of action in suppressing gastric acid secretion compared to the current standard of care, esomeprazole. This extended efficacy, particularly in nocturnal acid control, positions this compound as a promising candidate for once-daily treatment of acid-related disorders.
This compound is an acid-stable prodrug of omeprazole, engineered for chemically metered absorption. This design leads to a prolonged systemic circulation of omeprazole, thereby extending its inhibitory effect on the gastric H+, K+ ATPase, the final step in the acid secretion pathway.[1]
Comparative Efficacy: this compound vs. Esomeprazole
A randomized, open-label, parallel-group study was conducted to compare the pharmacodynamics of this compound-Z (the sodium salt of this compound) with esomeprazole in healthy, Helicobacter pylori negative male volunteers.[1] The study demonstrated that this compound-Z provided a significantly greater and more prolonged acid suppression over a 5-day period.
Key findings from the study are summarized in the table below:
| Performance Metric | This compound-Z (600 mg/day) | Esomeprazole (40 mg/day) | Significance |
| Median Nocturnal pH (Day 5) | Significantly Higher | Lower | p < 0.0001[1][2] |
| % Time with Intragastric pH ≥ 4 (Nocturnal, Day 5) | 83% | 38% | Significant[1] |
| Subjects with Nocturnal Acid Breakthrough (NAB) (Day 5) | 25.0% | 100% | p = 0.0003[1] |
| Mean Duration of NAB (Day 1) | 2:49 min | 5:06 min | p = 0.005[1] |
| Mean Apparent Half-life of Omeprazole (Day 5) | 3.78 hours | 1.99 hours (Esomeprazole) | - |
Experimental Protocols
The comparative study involved the administration of this compound-Z enteric-coated capsules (600mg/day) or esomeprazole delayed-release tablets (40mg/day) for 5 consecutive days.[1][2] Continuous 24-hour intragastric pH recordings were obtained at baseline and on days 1, 3, and 5 of treatment. Blood samples were also collected to determine the plasma levels of omeprazole and this compound-Z.[1]
Experimental Workflow Diagram
Mechanism of Action and Signaling Pathway
Proton pump inhibitors, including the active metabolite of this compound (omeprazole), act by irreversibly inhibiting the H+, K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells.[3][4] This enzyme is the final common pathway for acid secretion, which is stimulated by histamine, acetylcholine, and gastrin. By blocking this pump, PPIs suppress gastric acid production.[4]
Simplified Signaling Pathway
The prolonged plasma residence time of omeprazole derived from this compound allows for a more sustained inactivation of the proton pumps, leading to a longer duration of acid suppression compared to esomeprazole.[1] This is particularly evident in the superior control of nocturnal acid breakthrough, a common challenge in the management of acid-related disorders.[1]
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
AGN-201904 Demonstrates Superior Gastric pH Control in Head-to-Head Clinical Trial
For Immediate Release
A recent clinical study has revealed that AGN-201904, a novel proton pump inhibitor (PPI), provides significantly more effective and prolonged control of intragastric pH compared to the widely used esomeprazole. The findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of this compound as a best-in-class treatment for acid-related disorders, particularly in providing consistent 24-hour acid suppression.
Superior Intragastric pH Control with this compound
This compound is an acid-stable, slowly-absorbed prodrug of omeprazole, designed to offer a more prolonged and predictable suppression of gastric acid.[1] A randomized, open-label, parallel-group study was conducted to compare the pharmacodynamics and pharmacokinetics of this compound-Z (600 mg/day) with esomeprazole (40 mg/day) in 24 healthy, Helicobacter pylori negative male volunteers over a five-day period.[1][2]
The results demonstrate a clear superiority of this compound in maintaining a higher intragastric pH, a critical factor in the management of acid-related conditions. Notably, this compound showed a significant advantage in nocturnal acid control, a common challenge in the treatment of gastroesophageal reflux disease (GERD).[1]
Quantitative Analysis of pH Control: this compound vs. Esomeprazole
The following tables summarize the key findings from the comparative study, showcasing the superior performance of this compound in various pH control metrics.
| Metric (24-hour) | Day 1 | Day 5 |
| Median pH | ||
| This compound | Not Reported | 5.59 |
| Esomeprazole | Not Reported | 4.50 |
| Median Percentage of Time with pH ≥ 4 | ||
| This compound | Not Reported | 1.5 times higher than Esomeprazole |
| Esomeprazole | Not Reported | - |
| Median Percentage of Time with pH ≥ 5 | ||
| This compound | Significantly Higher | 1.7 times higher than Esomeprazole |
| Esomeprazole | - | - |
| Metric (Nocturnal) | Day 1 | Day 5 |
| Median pH | Significantly Higher for this compound | 5.38 (this compound) vs. 2.97 (Esomeprazole) |
| Median Percentage of Time with pH ≥ 4 | 1.8 times greater for this compound | 2.2 times higher for this compound |
| Median Percentage of Time with pH ≥ 5 | Significantly Higher for this compound | 2.9 times higher for this compound |
A significant reduction in nocturnal acid breakthrough (NAB) was also observed with this compound. On day 5, only 25% of subjects in the this compound group experienced NAB, compared to 100% in the esomeprazole group.[1]
Broader Context: Comparison with Other Proton Pump Inhibitors
While direct comparative studies between this compound and other PPIs such as lansoprazole, pantoprazole, and rabeprazole are not yet available, the superior performance of this compound over esomeprazole provides a strong indication of its potential efficacy. The following table offers an indirect comparison by presenting data on the percentage of time with intragastric pH > 4 for various PPIs from separate studies. It is important to note that these data are not from head-to-head trials with this compound and are provided for contextual purposes only.
| Proton Pump Inhibitor | Dosage | Percentage of Time with Intragastric pH > 4 (Day 5) | Study Population |
| This compound | 600 mg | Significantly higher than Esomeprazole 40mg | Healthy Volunteers |
| Esomeprazole | 40 mg | ~59.2% - 68% | Healthy Volunteers & GERD Patients[3][4] |
| Lansoprazole | 30 mg | ~48% - 65% | Healthy Volunteers & GERD Patients[3][5][6] |
| Pantoprazole | 40 mg | ~33.9% - 61% | Healthy Volunteers & GERD Patients[3][4][5] |
| Rabeprazole | 20 mg | ~44.5% - 63% | Healthy Volunteers & GERD Patients[3][7] |
Experimental Protocols
The robust design of the this compound versus esomeprazole study ensures the reliability of the findings.
Study Design
A randomized, open-label, parallel-group, investigator-blinded study was conducted.[1][2]
Participants
Twenty-four healthy, Helicobacter pylori negative male volunteers participated in the study.[1][2]
Treatment Regimen
Participants were randomly assigned to receive either this compound-Z (600 mg/day) as enteric-coated capsules or esomeprazole (40 mg/day) as delayed-release tablets for five consecutive days.[1][2]
Data Collection
24-hour intragastric pH recordings were acquired at baseline, and on day 1, day 3, and day 5 of treatment. Blood samples were also collected to measure plasma levels of omeprazole, this compound-Z, and gastrin.[1][2]
Visualizing the Mechanism and Workflow
To further elucidate the underlying mechanisms and the experimental process, the following diagrams are provided.
References
- 1. Acid control with esomeprazole and lansoprazole: a comparative dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of esomeprazole and lansoprazole for control of intragastric pH in patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral esomeprazole vs. intravenous pantoprazole: a comparison of the effect on intragastric pH in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of 24-hour intragastric acidity with morning dosing of immediate-release and delayed-release proton pump inhibitors in patients with GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of intragastric pH with omeprazole 20 mg, omeprazole 40 mg and lansoprazole 30 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AGN-201904 Clinical Trial Data: A Comparative Analysis with Esomeprazole
This guide provides a detailed comparison of the clinical trial data for AGN-201904, a novel proton pump inhibitor (PPI), with the established PPI, esomeprazole. The analysis is based on a randomized, open-label, parallel-group, investigator-blinded intra-gastric pH study in healthy volunteers.
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic data from the comparative clinical trial of this compound-Z and esomeprazole over a 5-day treatment period.
Table 1: Pharmacodynamic Comparison of this compound-Z and Esomeprazole
| Parameter | Day 1 | Day 3 | Day 5 |
| Median 24-h pH | |||
| This compound-Z | - | - | 5.59 |
| Esomeprazole | - | - | 4.50 |
| Median Nocturnal pH | |||
| This compound-Z | Significantly Higher | Remarkably Improved | 5.38 |
| Esomeprazole | - | - | 2.97 |
| Median % Time with pH < 4 (Nocturnal) | |||
| This compound-Z | - | - | 17% |
| Esomeprazole | - | - | 62% |
| % of Subjects with at least 16h with pH ≥ 4 | |||
| This compound-Z | - | 91.7% | 91.7% |
| Esomeprazole | - | 16.7% | 8.3% |
| % of Subjects with at least 12h with pH ≥ 5 | |||
| This compound-Z | - | - | 100% |
| Esomeprazole | - | - | 25% |
Table 2: Pharmacokinetic Comparison of this compound-Z (as Omeprazole) and Esomeprazole
| Parameter | Day 1 | Day 5 |
| Dwell Time at >50ng/ml | ||
| Omeprazole (from this compound-Z) | 10.5 h | 18.1 h |
| Esomeprazole | < 8 h | 8 h |
| AUC (Area Under the Curve) | ||
| Omeprazole (from this compound-Z) | - | Twice that of Esomeprazole |
| Mean Apparent Half-life | ||
| Omeprazole (from this compound-Z) | - | 3.78 hours |
| Esomeprazole | - | 1.99 hours |
Experimental Protocols
The comparative study was a randomized, open-label, parallel-group, investigator-blinded intra-gastric pH study conducted in 24 healthy, Helicobacter pylori negative male volunteers.[1][2]
-
Treatment Arms:
-
This compound-Z enteric-coated capsules (600mg/day)
-
Esomeprazole delayed-release tablets (40mg/day)
-
-
Measurements: 24-hour intra-gastric pH recordings were taken at baseline, day 1, day 3, and day 5. Blood levels of omeprazole, this compound-Z, and gastrin were also measured.[1][2]
Mechanism of Action and Signaling Pathway
This compound-Z is an acid-stable prodrug of omeprazole.[1] It is designed for slow absorption along the small intestine, which leads to a prolonged presence of its active metabolite, omeprazole, in the systemic circulation.[1] Like other proton pump inhibitors, omeprazole works by irreversibly inhibiting the gastric H+, K+ ATPase (the proton pump) in the parietal cells of the stomach.[3][4][5][6] This inhibition blocks the final step in gastric acid secretion, leading to a reduction in stomach acidity.[3][4][5] The prolonged plasma residence time of omeprazole derived from this compound-Z allows for the inhibition of newly synthesized or activated proton pumps over a longer period, resulting in more sustained acid suppression compared to esomeprazole.[1]
Caption: Mechanism of action of this compound-Z in inhibiting gastric acid secretion.
Experimental Workflow
The clinical trial followed a structured workflow to compare the effects of this compound-Z and esomeprazole.
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal Procedures for AGN-201904 in a Research Environment
Essential guidance for the safe handling and disposal of the investigational compound AGN-201904, ensuring laboratory safety and environmental protection.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate risks to personnel and the environment. As an investigational compound, this compound is a prodrug that is rapidly converted to omeprazole, a well-characterized proton pump inhibitor.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures should be guided by the safety profile of omeprazole and general best practices for the disposal of pharmaceutical research waste.
Hazard Profile of Omeprazole
Understanding the hazards associated with omeprazole is critical for the safe handling and disposal of this compound.
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4)[2][3][4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[3][5] |
| May cause an allergic skin reaction | Skin sensitization (Category 1)[3][4][6] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[3][5] |
| May cause respiratory irritation | STOT-single exposure (Category 3)[3][5] |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 2)[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired compounds, contaminated personal protective equipment (PPE), glassware, and solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation.
-
Use designated, clearly labeled, and leak-proof waste containers. It is recommended to use color-coded containers for different waste categories (e.g., black for hazardous pharmaceutical waste).[7]
2. Waste Containment and Labeling:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated articles) in a durable, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a non-reactive, screw-cap container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").
3. Storage:
-
Store this compound waste in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [2] Omeprazole is harmful to aquatic life, and this route of disposal can lead to environmental contamination.[4][6]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and disposal.[8]
-
Disposal will likely involve incineration at a permitted hazardous waste facility to ensure complete destruction of the compound.[7][9]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway for Environmental Risk
The following diagram illustrates the potential environmental risk pathway if this compound is improperly disposed of.
Caption: Potential environmental impact of improper this compound disposal.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. guinama.com [guinama.com]
- 6. astrazeneca.com.au [astrazeneca.com.au]
- 7. securewaste.net [securewaste.net]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Disposal Plan for the Investigational Compound AGN-201904
Disclaimer: Specific safety, handling, and disposal information for the investigational compound AGN-201904 is not publicly available. This guide provides essential safety protocols and logistical plans based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment for their specific experimental context and consult with their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE) for Handling Novel Compounds
Given the unknown hazard profile of a novel compound like this compound, a conservative approach to personal protective equipment is crucial. The following table summarizes recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1][2]- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) |
| Preparing Solutions | - Chemical fume hood[3][4]- Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1][2]- Lab coat- Safety glasses with side shields or safety goggles[5] |
| Conducting Reactions | - Chemical fume hood or other ventilated enclosure[3][4]- Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1][2]- Lab coat- Safety glasses with side shields or safety goggles[5] |
| General Laboratory Work | - Lab coat- Safety glasses with side shields[5]- Appropriate street clothing (long pants, closed-toe shoes)[5][6] |
Experimental Protocol: General Procedure for Handling a Novel Compound
This protocol outlines a general methodology for safely handling a novel or investigational compound like this compound in a research laboratory.
1. Pre-Experiment Preparation:
- Conduct a thorough literature review for any available information on the compound or structurally similar compounds to anticipate potential hazards.[3]
- Designate a specific area for handling the compound, such as a chemical fume hood, to contain any potential contamination.[3]
- Ensure that all necessary PPE is available and in good condition.
- Verify the location and functionality of safety equipment, including safety showers, eyewash stations, and fire extinguishers.[4]
2. Handling the Compound:
- Powdered Form: Perform all manipulations of the powdered compound within a chemical fume hood or a powder-containment balance enclosure to prevent dust generation.[3] Use disposable weighing boats and spatulas.
- Solution Preparation: Prepare all solutions within a chemical fume hood.[3] Slowly add the solid compound to the solvent to avoid splashing.
- Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[3]
3. Post-Experiment Procedures:
- Decontaminate all work surfaces with an appropriate solvent or cleaning agent.
- Thoroughly clean all non-disposable equipment after use.
- Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the investigational compound is essential for maintaining a safe laboratory environment.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for handling and disposal of investigational compounds.
Disposal Plan
The disposal of investigational drugs must be handled in accordance with institutional, local, state, and federal regulations.[7][8][9]
-
Liquid Waste: Collect all liquid waste containing the novel compound in a designated, clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing boats, and paper towels, in a designated hazardous waste container.
-
Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[3]
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[3] They will ensure the waste is transported to a permitted hazardous waste incineration facility.[9][10] Unused or expired investigational drugs should also be disposed of through the EHS office, following any specific instructions from the compound supplier or study sponsor.[7][9]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. wilcoprime.com [wilcoprime.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. westlab.com [westlab.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
